(2R,3R)-Dap-NE hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13-,15+,16-,17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLIOFGFGYMWNJ-FNCCNQCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma of (2R,3R)-Dap-NE Hydrochloride: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
The precise identification of chemical compounds is paramount in scientific research and drug development. This technical guide addresses the chemical identity of a substance referred to as "(2R,3R)-Dap-NE hydrochloride." However, extensive investigation reveals that the abbreviation "Dap-NE" is not a standard chemical nomenclature and does not correspond to a readily identifiable, unique chemical entity in major chemical databases and scientific literature. This ambiguity necessitates a careful examination of the potential interpretations of this name.
The most plausible interpretation is that "Dap" is an abbreviation for 2,3-diaminopropionic acid , a non-proteinogenic amino acid. The "(2R,3R)" designation specifies the stereochemistry at the two chiral centers of this molecule. The "NE" portion of the name is the primary source of ambiguity. While it could speculatively refer to an "N-ethyl" group, no definitive compound with the structure of (2R,3R)-N-ethyl-2,3-diaminopropionic acid hydrochloride is readily found in the literature or chemical supplier catalogs.
Searches for "this compound" have yielded information on several distinct molecules, highlighting the importance of precise nomenclature. These include:
-
Ethyl 2,3-diaminopropionate dihydrochloride : This compound is the ethyl ester of 2,3-diaminopropionic acid. It is important to note that this is an ester, not an N-alkyl derivative, and it is typically sold as a racemic mixture, not the specific (2R,3R) stereoisomer.
-
Complex Peptide and ADC Linker Moieties : In some specialized contexts, "Dap" is used as a building block in more complex molecules, such as peptide-based structures or antibody-drug conjugate (ADC) linkers. In these cases, "NE" could be part of a larger, non-obvious chemical name. For instance, a compound with the CAS number 2019182-02-4, identified as a cleavable ADC linker, contains a more complex structure than a simple N-ethyl derivative.
-
Other Substituted Amines : The search also identified other molecules with the (2R,3R) stereochemistry and an amine hydrochloride, such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride (CAS 175591-17-0), which is structurally distinct from a derivative of 2,3-diaminopropionic acid.
Physicochemical Properties of Related Compounds
To provide some context for researchers, the following table summarizes the physicochemical properties of the parent compound, (2R)-2,3-diaminopropanoic acid hydrochloride, which is commercially available. It is crucial to recognize that these properties would differ from a potential N-ethyl derivative.
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 140.57 g/mol | [1][2] |
| CAS Number | 6018-56-0 | [1][2] |
| IUPAC Name | (2R)-2,3-diaminopropanoic acid;hydrochloride | [1] |
| SMILES | C(C(C(=O)O)N)N.Cl | [1] |
Logical Relationship of Nomenclature Ambiguity
The following diagram illustrates the logical workflow in deciphering the identity of "this compound" and the resulting challenges.
Caption: Workflow illustrating the ambiguity of the chemical name.
Conclusion and Recommendations
Given the lack of a definitive chemical structure for "this compound," it is not possible to provide a comprehensive technical guide with quantitative data, experimental protocols, or signaling pathways. The information available pertains to related but structurally different compounds.
For researchers, scientists, and drug development professionals working with this substance, it is strongly recommended to:
-
Verify the Chemical Identity : Obtain a definitive identifier for the compound , such as a CAS number, a full IUPAC name, or a structural representation (e.g., SMILES string).
-
Consult the Original Source : If the name was obtained from a publication or internal report, refer back to the source for clarification on the compound's structure.
-
Perform Analytical Characterization : If a physical sample is available, perform analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure.
Proceeding with research and development without a clear and unambiguous identification of the active molecule can lead to erroneous results and wasted resources. The principle of "structure dictates function" is fundamental, and establishing the correct structure is the essential first step in any chemical or biological investigation.
References
In-depth Technical Guide: (2R,3R)-Dap-NE Hydrochloride Mechanism of Action
Notice of Information Unavailability
Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and chemical registries, it has been determined that there is no specific, publicly accessible information regarding the mechanism of action for a compound designated as "(2R,3R)-Dap-NE hydrochloride."
This inquiry, which included searches for the potential expanded chemical name "(2R,3R)-diaminopentane-N-ethyl-hydrochloride" and associated pharmacological data, did not yield any relevant results. The scientific and medical research community has not, to date, published any findings on the biological targets, signaling pathways, quantitative efficacy, or detailed experimental protocols for this specific molecule.
Possible Explanations for Information Scarcity:
There are several potential reasons for the absence of public data on "this compound":
-
Novelty: The compound may be a very recent discovery or a new chemical entity that is still in the early stages of preclinical research. Data on such compounds is often proprietary and not disclosed until later stages of development or publication.
-
Proprietary Research: The compound may be under investigation by a private pharmaceutical or biotechnology company and designated with an internal code. Information on such proprietary compounds is typically confidential.
-
Alternative Nomenclature: The designation "this compound" may be an informal or abbreviated name. The compound might be more commonly known by a different chemical name, a trade name, or a different internal code.
-
Limited Research Scope: It is possible that research on this compound was initiated but did not yield significant results, and therefore was not pursued or published.
Without any available data on the biological activity of "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be met in the absence of foundational research.
Should further identifying information become available, such as a Chemical Abstracts Service (CAS) registry number, alternative names, or any associated publications, a renewed search for its mechanism of action can be conducted.
The Role of (2R,3R,4S)-Dolaproine in the Antimitotic Activity of Dolastatin 10: A Technical Guide
Abstract
Dolastatin 10, a potent pentapeptide isolated from the marine sea hare Dolabella auricularia, is a powerful antimitotic agent that has served as a blueprint for the development of highly successful antibody-drug conjugates (ADCs), including monomethyl auristatin E (MMAE).[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4] While much research has focused on the terminal subunits of Dolastatin 10, the central amino acid residue, (2R,3R,4S)-dolaproine (Dap), plays a pivotal, albeit less frequently highlighted, role in defining the molecule's conformation and biological potency. This technical guide provides an in-depth analysis of the Dap subunit's contribution to the structure, mechanism of action, and therapeutic potential of Dolastatin 10, tailored for researchers and professionals in drug development.
The Molecular Architecture of Dolastatin 10
Dolastatin 10 is a linear pentapeptide renowned for its unique amino acid composition.[5][6] The sequence comprises four distinct amino acids and a C-terminal amine: (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), and (2R,3R,4S)-dolaproine (Dap), with (S)-dolaphenine (Doe) at the C-terminus.[5][7] The user's query regarding "(2R,3R)-Dap-NE hydrochloride" refers to the core dolaproine (Dap) unit, which possesses a (2R,3R,4S) stereochemistry; the "NE hydrochloride" likely denotes a salt form used in synthesis or formulation, but the functionally critical component is the dolaproine structure itself.
The Dap unit is the fourth residue (P4) in the peptide chain and is a non-proteinogenic amino acid characterized by a proline ring with additional stereocenters. Its rigid structure is crucial for orienting the peptide backbone correctly for target engagement.
Core Mechanism of Action: Tubulin Destabilization
The potent cytotoxicity of Dolastatin 10 stems from its function as a microtubule-destabilizing agent. It exerts its antimitotic effects by binding to β-tubulin, a subunit of the microtubule protein complex.[5][8] This binding occurs at a distinct site near the Vinca (B1221190) alkaloid domain and the exchangeable GTP-binding site.[3][8] The interaction inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately halts the cell cycle at the G2/M phase. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The Critical Role of the Dolaproine (Dap) Subunit
While all subunits contribute to the activity of Dolastatin 10, the Dap residue is a critical determinant of its high potency due to its influence on molecular conformation and its potential for synthetic modification.
Contribution to Bioactive Conformation
The structural rigidity of the Dap unit is paramount. Molecular modeling and NMR studies have indicated that the bioactive conformation of Dolastatin 10 relies on specific geometric configurations of its amide bonds. A key feature is the preferential adoption of a trans conformation at the amide bond between Dolaisoleuine (Dil) and Dolaproine (Dap).[8] This conformational constraint, enforced by the sterically hindered nature of the Dap residue, correctly orients the C-terminal (P5) and N-terminal (P1) regions of the peptide, which are the primary domains for tubulin interaction. Disruption of this conformation leads to a significant loss of activity.
Structure-Activity Relationship (SAR) Studies
Historically, SAR studies have focused on the N-terminal Dov and C-terminal Doe units, as these regions were found to be more tolerant of modification, leading to the development of synthetic auristatins like MMAE and MMAF.[8] However, recent investigations have revealed that the Dap unit is not merely a passive scaffold. Strategic modifications to the Dap residue can enhance potency. For example, the introduction of an azide (B81097) functional group onto the pyrrolidine (B122466) ring of the Dap subunit resulted in an analog with a GI₅₀ value of 0.057 nM, demonstrating even greater cytotoxic activity than the parent compound in certain contexts.[1][5] This finding underscores that the Dap unit is a viable site for chemical alteration to fine-tune the molecule's therapeutic index and physicochemical properties.
Quantitative Analysis of Biological Activity
The potency of Dolastatin 10 and its derivatives is quantified by their ability to inhibit cell growth (IC₅₀ or GI₅₀ values) and tubulin polymerization. The data below, compiled from multiple studies, illustrates the sub-nanomolar cytotoxicity of Dolastatin 10 across various cancer cell lines.
| Compound | Cell Line | Parameter | Value | Reference |
| Dolastatin 10 | L1210 (Leukemia) | IC₅₀ | 0.03 nM | [5][6] |
| Dolastatin 10 | L1210 (Leukemia) | IC₅₀ | 0.5 nM | [4] |
| Dolastatin 10 | HT-29 (Colon) | IC₅₀ | 0.06 nM | [9] |
| Dolastatin 10 | MCF7 (Breast) | IC₅₀ | 0.03 nM | [9] |
| Dolastatin 10 | NCI-H69 (Lung) | IC₅₀ | 0.059 nM | [5][6] |
| Dolastatin 10 | DU-145 (Prostate) | IC₅₀ | 0.5 nM | [5][6] |
| Dap-Azide Analog | (Cell Panel) | GI₅₀ | 0.057 nM | [1][5] |
| Compound | Assay Type | Parameter | Value | Reference |
| Dolastatin 10 | Purified Tubulin (in glutamate) | IC₅₀ | 1.2 µM | [4] |
| Dolastatin 10 | Purified Tubulin | IC₅₀ | 2.2 µM | [9] |
Key Experimental Methodologies
The synthesis and evaluation of Dolastatin 10 and its analogs require specialized chemical and biological protocols.
Synthesis of the N-Boc-Dolaproine Unit
A common strategy for synthesizing the protected Dap unit involves an Evans aldol (B89426) condensation.
-
Preparation of Aldehyde: (S)-proline is converted into its corresponding N-protected aldehyde (e.g., N-Boc-L-prolinal).
-
Chiral Propionate (B1217596) Formation: A propionate derivative is attached to a chiral auxiliary (e.g., an Evans oxazolidinone).
-
Aldol Condensation: The enolate of the chiral propionate is generated using a suitable base and reacted with the N-Boc-L-prolinal. This stereoselective condensation assembles the core carbon skeleton of Dolaproine with the correct stereochemistry at the new chiral centers.
-
Post-Condensation Modifications: The chiral auxiliary is cleaved, and subsequent steps, such as methylation and protecting group manipulations, are performed to yield the final N-tert-butoxycarbonyl (Boc) protected Dap unit, ready for peptide coupling.[8]
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on microtubule formation.
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., MES or PIPES-based buffer), and the test compound (Dolastatin 10).
-
Procedure: a. Purified tubulin is pre-incubated on ice with various concentrations of Dolastatin 10. b. The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization. c. The increase in light scattering (turbidity) due to microtubule formation is monitored over time at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are measured. The IC₅₀ value is calculated as the concentration of Dolastatin 10 required to inhibit polymerization by 50% compared to a vehicle control (e.g., DMSO).[4]
Workflow for Analog Evaluation
The process of creating and testing new analogs, such as those with a modified Dap unit, follows a structured workflow.
Conclusion
The (2R,3R,4S)-Dolaproine (Dap) subunit is an indispensable component of Dolastatin 10, extending far beyond the role of a simple peptide linker. Its rigid, stereochemically complex structure is a primary driver of the molecule's bioactive conformation, which is essential for high-affinity binding to β-tubulin. Furthermore, emerging research demonstrates that the Dap unit is a viable locus for synthetic modification, opening new avenues for creating next-generation auristatin analogs with improved potency and pharmacological profiles. For drug development professionals, a deep understanding of the Dap unit's structural and functional importance is critical for the rational design of novel microtubule-targeting agents and advanced antibody-drug conjugates.
References
- 1. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
(2R,3R)-Dap-NE Hydrochloride as an ADC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides an in-depth overview of (2R,3R)-Dap-NE hydrochloride, a dipeptide-based, cleavable linker for ADC development. While specific quantitative data for ADCs utilizing this particular linker are not extensively available in the public domain, this guide will draw upon the well-established principles of similar dipeptide linkers to provide a comprehensive understanding of its properties, mechanism of action, and the experimental workflows involved in its application.
This compound, chemically known as (2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide hydrochloride, is a dipeptide linker designed for selective cleavage within the tumor cell.[1][2] Its structure incorporates a peptide bond that is susceptible to enzymatic cleavage by proteases that are upregulated in the lysosomal compartment of cancer cells, such as cathepsin B.[3] This targeted release mechanism is a key feature of cleavable linkers, aiming to minimize off-target toxicity and enhance the therapeutic window of the ADC.[4][5]
Core Concepts of this compound as an ADC Linker
The fundamental principle behind the use of this compound as an ADC linker lies in its ability to remain stable in systemic circulation and to release the cytotoxic payload specifically at the target site. This is achieved through a multi-step process that is initiated by the binding of the ADC to its target antigen on the cancer cell surface.
Mechanism of Action: Intracellular Cleavage and Payload Release
The mechanism of action for an ADC employing a dipeptide linker like this compound typically follows a well-characterized pathway. This process ensures that the highly potent cytotoxic drug is delivered directly to the cancer cell, thereby minimizing systemic exposure and associated side effects.
Physicochemical Properties and Data
| Parameter | Representative Value (Val-Cit Linker) | Method of Determination | Significance |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV/Vis Spectroscopy | Impacts efficacy and potential for aggregation; a controlled DAR is crucial for a consistent product. |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell viability assays (e.g., MTT, CellTiter-Glo) on antigen-positive cell lines | Demonstrates the potency of the ADC against target cancer cells. |
| Plasma Stability (Linker Half-life) | > 100 hours in human plasma | ELISA, LC-MS/MS | Indicates the stability of the linker in circulation, which is critical for minimizing premature drug release and off-target toxicity. |
| In Vivo Efficacy | Tumor growth inhibition or regression in xenograft models | Animal studies measuring tumor volume over time | Provides evidence of the ADC's anti-tumor activity in a biological system. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experimental procedures involved in the development and evaluation of an ADC with a dipeptide linker like this compound.
Synthesis of the Linker-Payload Moiety
The synthesis of the drug-linker component is a critical first step. This typically involves the coupling of the dipeptide linker to the cytotoxic payload, often including a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) to ensure efficient release of the unmodified drug.
Protocol:
-
Activation of the Dipeptide: The carboxylic acid group of this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling to the PABC Spacer: The activated dipeptide is then reacted with the amino group of the p-aminobenzyl alcohol (PABA) portion of a PABC spacer.
-
Introduction of the Payload: The hydroxyl group of the PABA is typically converted to a p-nitrophenyl carbonate, which then reacts with an amino or hydroxyl group on the cytotoxic payload to form a carbamate linkage.
-
Purification: The final drug-linker construct is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to the Monoclonal Antibody
The conjugation of the linker-payload to the monoclonal antibody is a crucial step that determines the drug-to-antibody ratio (DAR). A common method involves the reduction of interchain disulfide bonds in the antibody, followed by reaction with a maleimide-functionalized linker-payload.
Protocol:
-
Antibody Reduction: The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a suitable buffer (e.g., phosphate-buffered saline, PBS) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Conjugation Reaction: The maleimide-activated linker-payload is added to the reduced antibody solution. The maleimide (B117702) group reacts specifically with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unreacted linker-payload and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
Characterization: The purified ADC is then characterized to determine the average DAR, purity, and aggregation levels using techniques such as HIC, RP-HPLC, and SEC.
In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.
Protocol:
-
Cell Seeding: Target antigen-positive and -negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload for a period of 72-96 hours.
-
Cell Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to quantify the potency of the ADC.
Signaling Pathways
The cytotoxic payloads commonly used in ADCs exert their effects by disrupting critical cellular processes, leading to apoptosis. The specific signaling pathway affected depends on the mechanism of action of the payload. For instance, auristatins and maytansinoids inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, while calicheamicins and duocarmycins cause DNA damage.
Conclusion
This compound represents a promising dipeptide linker for the development of next-generation ADCs. Its design allows for stable drug conjugation in circulation and efficient, targeted release of the cytotoxic payload within cancer cells. While specific data for this linker remains limited in publicly accessible literature, the well-understood principles of similar dipeptide linkers provide a strong foundation for its application in ADC research and development. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers working to advance the field of targeted cancer therapy. Further research into the specific characteristics and performance of ADCs utilizing the this compound linker will be invaluable in fully elucidating its potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Application of (2R,3R)-Dap-NE Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Attributes of (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-Dap-NE hydrochloride, chemically known as (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride (CAS No. 2019182-02-4), is a specialized dipeptide molecule. Contrary to being a therapeutic agent with a direct signaling pathway, it serves as a critical component in the field of targeted cancer therapy. This technical guide elucidates the role of this compound as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, the general principles of its synthesis, its mechanism of action within an ADC, and the broader context of its application in oncology. While specific proprietary data for this compound is not publicly available, this guide will provide a comprehensive overview based on the established science of similar dipeptide linkers used in ADC development.
Introduction to this compound
This compound is a dipeptide-based chemical entity designed for use as a linker in Antibody-Drug Conjugates.[1][2][3][4] ADCs are a class of biopharmaceutical drugs that deliver a potent cytotoxic agent (payload) specifically to cancer cells. This targeted delivery is achieved by attaching the payload to a monoclonal antibody (mAb) that recognizes a tumor-specific antigen. The linker, in this case this compound, is the crucial bridge between the antibody and the payload.
The design of the linker is paramount to the success of an ADC. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload and minimizing off-target toxicity. However, it must also be labile enough to be cleaved efficiently once the ADC is internalized by the target cancer cell, releasing the payload to exert its cytotoxic effect. Dipeptide linkers, such as this compound, are designed to be cleaved by specific enzymes found in the lysosomes of cells.[4][][6]
Table 1: Chemical Properties of this compound [7][8]
| Property | Value |
| IUPAC Name | (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride |
| CAS Number | 2019182-02-4 |
| Molecular Formula | C₁₈H₂₉ClN₂O₃ |
| Molecular Weight | 356.89 g/mol |
| Purity | Typically >98% |
| Storage Temperature | 2-8°C |
The Role of Dipeptide Linkers in Antibody-Drug Conjugates
Dipeptide linkers are a cornerstone of modern ADC technology. Their design is inspired by the natural substrates of lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][4][9] This enzymatic targeting provides a selective mechanism for payload release within the cancer cell.
The general mechanism of action for an ADC utilizing a dipeptide linker like this compound is as follows:
-
Circulation: The ADC circulates in the bloodstream, with the stable dipeptide linker preventing premature payload release.
-
Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Cleavage: Within the lysosome, proteases such as cathepsin B recognize and cleave the dipeptide linker.[][6]
-
Payload Release: Cleavage of the linker liberates the cytotoxic payload inside the cancer cell.
-
Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis (programmed cell death).
General mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
While the precise, industrial-scale synthesis of this compound is likely proprietary, a general laboratory-scale synthesis can be proposed based on standard peptide chemistry. This would typically involve the coupling of two amino acid-like fragments, followed by deprotection and purification.
General Synthesis Workflow
A plausible synthetic route would involve the coupling of a protected (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid derivative with (1S,2R)-2-amino-1-phenylpropan-1-ol.
Plausible synthetic workflow for the target molecule.
General Protocol for Peptide Coupling
-
Reactant Preparation: Dissolve the protected carboxylic acid fragment (1 equivalent) and the amine fragment (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Alternatively, a carbodiimide-based coupling system like EDC/HOBt can be used.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. Extract the product with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Deprotection and Salt Formation
-
Deprotection: Dissolve the purified, protected dipeptide in a suitable solvent. If an acid-labile protecting group (e.g., Boc) is used, treat the solution with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Solvent Removal: After the deprotection is complete (monitored by TLC or LC-MS), remove the solvent and excess acid under reduced pressure.
-
Salt Formation: If not already in the hydrochloride form, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Method | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure, including stereochemistry, by analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition of the molecule. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
| Chiral HPLC | To confirm the enantiomeric and diastereomeric purity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups (e.g., amides, hydroxyls). |
Quantitative Data and Performance Characteristics
Table 3: Expected Performance Characteristics of this compound (Inferred from similar dipeptide linkers)
| Parameter | Expected Characteristic | Rationale |
| Plasma Stability | High | The dipeptide bond is generally stable in circulation, resistant to cleavage by plasma proteases.[1][11] |
| Lysosomal Cleavage | Efficient | The dipeptide sequence is designed to be a substrate for lysosomal proteases like cathepsin B.[][6] |
| Cleavage Rate | Dependent on the specific dipeptide sequence and the attached payload. | The nature of the amino acids in the linker and the steric hindrance of the payload can influence the rate of enzymatic cleavage.[6] |
| Hydrophilicity/Hydrophobicity | Can be modulated by the dipeptide sequence. | The choice of amino acids can influence the overall physicochemical properties of the ADC, which can affect aggregation and clearance.[10] |
Conclusion
This compound is a key enabling technology in the field of antibody-drug conjugates. While not a therapeutic agent in itself, its role as a cleavable linker is critical to the efficacy and safety of the ADCs in which it is incorporated. Its design allows for stable circulation of the ADC and selective, enzyme-mediated release of the cytotoxic payload within target cancer cells. For researchers and drug development professionals, understanding the principles of such dipeptide linkers is essential for the design and optimization of the next generation of targeted cancer therapies. Further research into novel dipeptide sequences and linker technologies will continue to refine the therapeutic window of ADCs, leading to more effective and better-tolerated treatments for cancer patients.
References
- 1. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dap-NE (hydrochloride) | 2019182-02-4 [sigmaaldrich.com]
- 8. (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride 98% | CAS: 2019182-02-4 | AChemBlock [achemblock.com]
- 9. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
(2R,3R)-Dap-NE Hydrochloride and Tubulin Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Dap-NE hydrochloride is an amino acid residue of Dolastatin 10, a potent antimitotic pentapeptide isolated from the marine sea hare Dolabella auricularia. Dolastatin 10 and its analogues are of significant interest in oncology due to their profound cytotoxic effects against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism of action of Dolastatin 10, focusing on its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of Dolastatin 10 is the potent inhibition of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play essential roles in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, Dolastatin 10 effectively halts cell proliferation.[1]
Dolastatin 10 binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[1] This interaction is non-competitive with colchicine (B1669291) but does inhibit the binding of vinca alkaloids such as vincristine.[1] The binding of Dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits the tubulin-dependent hydrolysis of GTP, a critical step for microtubule polymerization.[1][2]
Quantitative Data on Biological Activity
The potent anti-proliferative and tubulin-inhibiting activities of Dolastatin 10 have been quantified across various cancer cell lines and in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinity data.
Table 1: IC50 Values for Inhibition of Cell Growth
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Murine Leukemia | 0.03 - 0.5 |
| HT-29 | Colon Cancer | 0.06 |
| MCF7 | Breast Cancer | 0.03 |
| NCI-H69 | Small Cell Lung Cancer | 0.059 |
| DU-145 | Prostate Cancer | 0.5 |
| CHO | Chinese Hamster Ovary | 0.5 |
| DB, HT, RL, SR | Human Lymphoma | 0.13 - 1.3 (pM) |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: IC50 Values for In Vitro Tubulin Polymerization
| Assay Condition | IC50 (µM) |
| Glutamate-induced polymerization | 1.2 - 2.2 |
Data compiled from multiple sources.[3][4]
Cellular Effects of Dolastatin 10
Disruption of Microtubule Dynamics and Mitotic Arrest
By inhibiting tubulin polymerization, Dolastatin 10 causes a significant disruption of the cellular microtubule network.[1] This interference with microtubule dynamics is particularly critical during mitosis. The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.[1][5]
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway.[1] While the complete signaling cascade initiated by Dolastatin 10 is still under investigation, studies on related tubulin-binding agents and Dolastatin 10 itself suggest the involvement of the Bcl-2 family of proteins.[1][3] Treatment with Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2.[3] This modification can inactivate its anti-apoptotic function, leading to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, which are the key executioners of apoptosis.[8] In some non-Hodgkin's lymphoma cell lines, exposure to Dolastatin 10 resulted in the downregulation of Bcl-2 protein expression.[9]
Signaling Pathway
Caption: Signaling pathway of Dolastatin 10 leading to apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of Dolastatin 10 on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Dolastatin 10 stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.
-
Add various concentrations of Dolastatin 10 or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiate the reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of Dolastatin 10 by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 10 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Dolastatin 10 for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
Immunofluorescence Microscopy of Microtubules
This technique is used to visualize the effect of Dolastatin 10 on the microtubule network within cells.
Materials:
-
Cancer cell line of interest cultured on coverslips
-
Dolastatin 10
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with Dolastatin 10 for the desired time.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle following treatment with Dolastatin 10.
Materials:
-
Cancer cell line of interest
-
Dolastatin 10
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of Dolastatin 10 for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[1][12]
Experimental Workflows
Caption: A typical experimental workflow for characterizing Dolastatin 10.
Conclusion
This compound, as a constituent of Dolastatin 10, is part of a powerful molecular entity that targets a fundamental process in cell division. Dolastatin 10 exerts its potent cytotoxic effects through the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and the induction of apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted activities of Dolastatin 10 and its analogues in the pursuit of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of human prostate cancer cells with dolastatin 10, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of dolastatin 10 on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
In Vitro Stability of (2R,3R)-Dap-NE Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro stability of (2R,3R)-Dap-NE hydrochloride, a dipeptide hydrochloride of interest in pharmaceutical development. Due to the limited publicly available stability data specific to this compound, this guide leverages data and protocols from analogous dipeptide and peptide stability studies to provide a robust framework for its evaluation. The primary focus is on understanding potential degradation pathways, establishing analytical methods for stability assessment, and providing detailed experimental protocols for forced degradation and in vitro stability studies.
Introduction to this compound and Its Stability
This compound, or (2R,3R)-diaminopropionyl-N-ethylamide hydrochloride, is a small dipeptide derivative. Its structure, containing amide and amine functionalities, makes it susceptible to various degradation pathways in vitro, primarily hydrolysis and oxidation. Understanding the stability of this molecule is critical for the development of safe and effective drug products, as degradation can lead to loss of potency and the formation of potentially toxic impurities.
The stability of a pharmaceutical compound is assessed under various conditions that mimic physiological and storage environments. Key parameters influencing the in vitro stability of this compound include pH, temperature, and the presence of enzymes or oxidative agents.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under in vitro conditions:
-
Hydrolysis: The amide bond in the dipeptide is susceptible to hydrolysis, which can be catalyzed by acid or base. This would lead to the cleavage of the molecule into its constituent amino acid derivative and N-ethylamide. The rate of hydrolysis is typically pH-dependent.
-
Oxidation: The amine groups in the diaminopropionic acid moiety can be susceptible to oxidation, especially in the presence of reactive oxygen species. This can lead to a variety of degradation products.
The following diagram illustrates the primary expected degradation pathways.
Quantitative Stability Data (Representative)
Table 1: Representative pH-Dependent Stability of a Dipeptide Analog
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) (day⁻¹) |
| 2.0 | 37 | 5.2 days | 0.133 |
| 4.0 | 37 | 30 days | 0.023 |
| 7.4 | 37 | 12.5 days | 0.055 |
| 9.0 | 37 | 2.1 days | 0.330 |
Data is hypothetical and based on trends observed in dipeptide stability studies.
Table 2: Representative Forced Degradation of a Dipeptide Analog
| Stress Condition | Temperature (°C) | Duration | Percent Degradation | Major Degradants |
| 0.1 M HCl | 60 | 24 hours | 25% | Hydrolysis products |
| 0.1 M NaOH | 60 | 4 hours | 40% | Hydrolysis products |
| 3% H₂O₂ | 25 | 24 hours | 15% | Oxidized derivatives |
| Heat | 80 | 48 hours | 10% | Various |
| Photostability (ICH Q1B) | 25 | 7 days | <5% | Not significant |
Data is hypothetical and based on typical results from forced degradation studies of peptides.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro stability studies on this compound.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Protocol 1: Stability-Indicating RP-HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.
Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.
In Vitro Stability Study (pH-Rate Profile)
This study determines the stability of the compound at different pH values.
Protocol 3: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Preparation: Spike the stock solution of this compound into each buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Analysis: Immediately analyze the samples by the validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.
Conclusion
This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound. While specific data for this molecule is limited, the provided protocols and representative data for analogous dipeptides offer a robust starting point for researchers. A thorough understanding of the stability profile through the execution of these studies is essential for the successful development of drug candidates containing this moiety. The use of a validated stability-indicating analytical method is paramount to obtaining accurate and reliable data.
Unveiling the Solubility Profile of (2R,3R)-Dap-NE Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Solubility Determination for a Novel Compound
For researchers, scientists, and professionals in the fast-paced world of drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug's bioavailability and overall therapeutic efficacy. This technical guide focuses on the solubility profile of (2R,3R)-Dap-NE hydrochloride, a compound of interest in contemporary pharmaceutical research.
While specific quantitative solubility data for this compound is not publicly available at this time, this document serves as a comprehensive framework for determining its solubility profile. It outlines the established experimental protocols and data presentation standards essential for a thorough investigation. The methodologies and visualizations provided herein are based on best practices in pharmaceutical sciences and are designed to guide researchers in generating a robust and reliable solubility profile for this and other novel compounds.
The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in physiological fluids, which in turn affects its absorption and bioavailability. A poorly soluble compound can lead to low and variable oral absorption, posing significant challenges for formulation development and potentially compromising its therapeutic potential. Therefore, a detailed characterization of a compound's solubility in various solvents and across a range of pH values is a foundational step in the drug development pipeline.
Determining the Solubility Profile: A Methodological Approach
A comprehensive solubility profile involves assessing a compound's solubility in aqueous and organic solvents, as well as its pH-dependent solubility. The following sections detail the standard experimental protocols for these determinations.
Table 1: Hypothetical Solubility Data for this compound
Note: The following data is illustrative and serves as a template for presenting experimentally determined solubility values. Actual values for this compound would need to be determined empirically.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water (pH 7.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Data Not Available | Data Not Available | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | Data Not Available | Shake-Flask |
| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Polyethylene Glycol 400 | 25 | Data Not Available | Data Not Available | Shake-Flask |
Experimental Protocols
A detailed and standardized experimental approach is crucial for obtaining accurate and reproducible solubility data. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[1][2][3][4][5]
Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] Preliminary studies can be conducted to determine the time required to reach equilibrium.[3]
-
After equilibration, allow the samples to stand for a short period to let the excess solid settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6]
-
Perform the experiment in triplicate to ensure accuracy and calculate the mean solubility and standard deviation.
pH-Dependent Solubility Profile
The solubility of ionizable compounds like hydrochloride salts is highly dependent on the pH of the medium.
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 1 to 10).
-
Follow the shake-flask method described above for each buffer solution.
-
Plot the determined solubility as a function of pH to generate a pH-solubility profile. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract.[5]
Visualizing Molecular Interactions
While specific signaling pathways for this compound are not yet elucidated, a generalized diagram can illustrate a hypothetical mechanism of action for a drug molecule interacting with a target receptor and initiating a downstream signaling cascade.
Conclusion
The solubility profile of a drug candidate is a cornerstone of its developability assessment. Although specific experimental data for this compound is not currently in the public domain, this technical guide provides the necessary framework for its comprehensive determination. By following standardized protocols for equilibrium solubility and pH-dependent solubility, researchers can generate the critical data needed to inform formulation strategies, predict in vivo performance, and ultimately advance promising new therapeutic agents through the development pipeline. The methodologies and visualization tools presented here offer a robust starting point for the thorough characterization of this compound and other novel chemical entities.
References
In-Depth Technical Guide to (2R,3R)-Dap-NE Hydrochloride: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Dap-NE hydrochloride is a specialized dipeptide linker critical in the burgeoning field of antibody-drug conjugates (ADCs). Its full chemical name is (2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide hydrochloride. This molecule serves as a cleavable linker, covalently connecting a monoclonal antibody to a potent cytotoxic agent. The specificity of the antibody directs the ADC to cancer cells, and upon internalization, the linker is designed to be cleaved, releasing the cytotoxic payload to induce cell death. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.
Core Data Presentation
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Weight | 356.89 g/mol | [1] |
| Molecular Formula | C₁₈H₂₉ClN₂O₃ | [1] |
| CAS Number | 2019182-02-4 | [1] |
| Purity | ≥98% | [1] |
Mechanism of Action and Signaling Pathway
The fundamental role of this compound is to ensure the stable transport of the cytotoxic payload through the systemic circulation and its subsequent release within the target cancer cell. This process is initiated by the binding of the ADC's antibody component to a specific antigen on the surface of a cancer cell.
Caption: General signaling pathway of an ADC utilizing a cleavable dipeptide linker.
Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome. The acidic environment and the presence of specific enzymes, such as cathepsin B, within the lysosome facilitate the cleavage of the dipeptide linker. This enzymatic cleavage releases the active cytotoxic payload, which can then diffuse into the cytoplasm or nucleus to exert its cell-killing effect, typically by interfering with critical cellular processes like DNA replication or microtubule dynamics, ultimately leading to apoptosis.
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis, conjugation, and evaluation of ADCs employing the this compound linker.
Synthesis of this compound
While a specific, detailed synthesis protocol for this exact molecule is not publicly available, it can be synthesized using established solid-phase peptide synthesis (SPPS) methodologies. The following is a generalized protocol based on standard Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM, diethyl ether)
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling agent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a ninhydrin (B49086) test. Wash the resin.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acid in the dipeptide sequence.
-
Final Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Collect the precipitate by centrifugation and wash it with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: Convert the purified peptide to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Conjugation of this compound to Antibody and Payload
The conjugation process typically involves a multi-step approach to first link the payload to the dipeptide linker and then conjugate the linker-payload complex to the antibody.
Materials:
-
This compound
-
Cytotoxic payload with a suitable functional group (e.g., a carboxylic acid)
-
Monoclonal antibody with accessible functional groups (e.g., lysine (B10760008) residues or engineered cysteines)
-
Activating agents (e.g., EDC, NHS)
-
Bifunctional crosslinkers (if necessary)
-
Purification systems (e.g., size exclusion chromatography, hydrophobic interaction chromatography)
Procedure:
-
Linker-Payload Conjugation: Activate the carboxylic acid group of the cytotoxic payload using EDC/NHS chemistry. React the activated payload with the primary amine of the this compound to form a stable amide bond. Purify the linker-payload conjugate.
-
Antibody Modification (if necessary): For cysteine-based conjugation, partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.
-
Antibody-Linker-Payload Conjugation: React the purified linker-payload, which has been modified with a maleimide (B117702) group, with the free thiols on the antibody. For lysine-based conjugation, the linker-payload can be activated (e.g., with an NHS ester) to react with the amine groups of lysine residues.
-
Purification of the ADC: Remove unconjugated linker-payload and other impurities from the ADC solution using purification techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
In Vitro Linker Cleavage Assay
This assay is crucial to confirm that the linker is cleaved as intended in the lysosomal environment.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)
-
LC-MS/MS system
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the ADC with activated cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released cytotoxic payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage kinetics of the linker.
Conclusion
This compound represents a significant advancement in the design of cleavable linkers for antibody-drug conjugates. Its specific stereochemistry and dipeptide nature allow for stable circulation and efficient, targeted release of cytotoxic payloads within cancer cells. The detailed understanding of its properties and the application of robust experimental protocols for its synthesis, conjugation, and evaluation are paramount for the development of next-generation ADCs with improved therapeutic outcomes for cancer patients.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-Norepinephrine Hydrochloride
Introduction
Norepinephrine (B1679862), also known as noradrenaline, is a catecholamine that functions in the brain and body as a hormone and neurotransmitter. The (R)-enantiomer is the biologically active form and is used therapeutically, primarily as a vasopressor to treat hypotension. The synthesis of enantiomerically pure (R)-norepinephrine is a critical process in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the synthesis of (R)-Norepinephrine Hydrochloride, a common salt form of the drug. The described methods are based on established synthetic routes involving asymmetric reduction or chiral resolution. While the specific compound "(2R,3R)-Dap-NE hydrochloride" was not found in the available literature, the protocols herein for the synthesis of a closely related and stereochemically defined norepinephrine derivative serve as a representative guide for researchers in the field.
Data Presentation
A summary of the expected yields and purity at key stages of a representative synthesis of (R)-Norepinephrine is presented below. The data is compiled from analogous transformations reported in the scientific literature.
| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) | Reference |
| 1. Acylation | 3,4-Dihydroxy-α-chloroacetophenone | Catechol | 85-95 | >98 | [1] |
| 2. Amination | 3,4-Dihydroxy-α-aminoacetophenone (Arterenone) | 3,4-Dihydroxy-α-chloroacetophenone | 70-80 | >97 | [1][2] |
| 3. Asymmetric Reduction | (R)-Norepinephrine | Arterenone | 90-95 | >99 (chiral) | [3] |
| 4. Salt Formation | (R)-Norepinephrine Hydrochloride | (R)-Norepinephrine | 95-99 | >99.5 | [2] |
Experimental Protocols
The following protocols describe a common synthetic route to (R)-Norepinephrine Hydrochloride, involving the key steps of precursor synthesis, asymmetric reduction, and final salt formation.
Protocol 1: Synthesis of 3,4-Dihydroxy-α-aminoacetophenone (Arterenone)
This protocol describes the synthesis of the key precursor, arterenone, from 3,4-dihydroxy-α-chloroacetophenone.
Materials:
-
3,4-dihydroxy-α-chloroacetophenone
-
Hexamethylenetetramine (hexamine)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of 3,4-dihydroxy-α-chloroacetophenone in chloroform is treated with hexamine.
-
The resulting mixture is stirred at room temperature to form a hexaminium salt precipitate.
-
The precipitate is isolated by filtration and then subjected to hydrolysis with aqueous hydrochloric acid.
-
The acidic solution is heated to reflux to complete the hydrolysis.
-
Upon cooling, arterenone hydrochloride precipitates and is collected by filtration.
-
The free base, arterenone, can be obtained by neutralization with a suitable base.
Protocol 2: Asymmetric Enzymatic Reduction of Arterenone to (R)-Norepinephrine
This protocol utilizes a dehydroreductase enzyme for the stereoselective reduction of the ketone in arterenone to the desired (R)-alcohol of norepinephrine.[3]
Materials:
-
Arterenone hydrochloride
-
Dehydroreductase enzyme
-
Isopropanol (B130326) (reducing agent)
-
NADPH (cofactor)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 6.0-7.0)
-
Ammonia (B1221849) solution
Procedure:
-
In a temperature-controlled reaction vessel, dissolve arterenone hydrochloride in the buffer solution.
-
Add the dehydroreductase enzyme and the NADPH cofactor.
-
Add isopropanol as the reducing agent.
-
Adjust the pH of the reaction mixture to between 5.5 and 6.5 with a suitable acid or base.[3]
-
Maintain the reaction temperature between 20-40°C and stir for a minimum of 22 hours.[3]
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 8.0-9.0 with ammonia solution to precipitate the (R)-Norepinephrine free base.[3]
-
Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 3: Formation of (R)-Norepinephrine Hydrochloride
This protocol describes the conversion of the (R)-Norepinephrine free base into its hydrochloride salt for improved stability and solubility.
Materials:
-
(R)-Norepinephrine free base
-
Methanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
Procedure:
-
Suspend the (R)-Norepinephrine free base in methanol.
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate from the solution.
-
The mixture can be stirred at a reduced temperature to maximize precipitation.
-
Filter the solid (R)-Norepinephrine Hydrochloride, wash with a small amount of cold methanol, and dry under vacuum.
Visualizations
The following diagrams illustrate the synthetic pathway and a typical experimental workflow.
Caption: Synthetic pathway for (R)-Norepinephrine Hydrochloride.
References
- 1. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 2. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 3. CN111019981A - Method for synthesizing R-noradrenaline by asymmetric method - Google Patents [patents.google.com]
Application Notes and Protocols for (2R,3R)-Dap-NE Hydrochloride Conjugation in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[][] This document provides detailed application notes and protocols for the conjugation of a linker system incorporating (2R,3R)-diaminopropionic acid-nornicotine ((2R,3R)-Dap-NE) hydrochloride.
The protocol described herein is adapted from established methods for the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker system, which is frequently conjugated to payloads such as monomethyl auristatin E (MMAE).[1][4] It is presumed that the (2R,3R)-Dap-NE dipeptide serves a similar function to the valine-citrulline (vc) dipeptide as a protease-cleavable motif within the linker. This protocol is intended for the conjugation of a maleimide-activated linker-drug complex, referred to here as mc-(2R,3R)-Dap-NE-PAB-[Payload], to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Principle of the Method
The conjugation process involves a series of controlled chemical reactions:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive free sulfhydryl (-SH) groups. The extent of reduction is controlled to achieve a desired Drug-to-Antibody Ratio (DAR).[5]
-
Linker-Payload Conjugation: A maleimide-activated linker-payload, in this case, incorporating the (2R,3R)-Dap-NE dipeptide, is then added. The maleimide (B117702) group reacts specifically with the free sulfhydryl groups on the antibody to form a stable thioether bond.[1]
-
Quenching: The conjugation reaction is stopped by adding a quenching reagent, such as N-acetylcysteine or L-cysteine, which reacts with any excess maleimide-activated linker-payload.[6]
-
Purification: The resulting ADC is purified to remove unreacted linker-payload, quenching reagent, and any potential aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[6]
-
Characterization: The purified ADC is then characterized to determine key quality attributes, including protein concentration, drug-to-antibody ratio (DAR), and the level of aggregation.[][]
Data Presentation
Table 1: Recommended Reagent Quantities for a 5 mg Antibody Conjugation
| Reagent | Stock Concentration | Molar Excess (relative to Antibody) | Volume to Add |
| Monoclonal Antibody | 10 mg/mL | 1 | 500 µL |
| TCEP | 10 mM | 2.5-fold | Variable (see protocol) |
| mc-(2R,3R)-Dap-NE-PAB-[Payload] | 10 mM in DMSO | 5-fold | Variable (see protocol) |
| N-acetylcysteine | 100 mM | 20-fold (relative to linker-payload) | Variable (see protocol) |
Table 2: Typical ADC Characterization Parameters
| Parameter | Method | Typical Specification |
| Protein Concentration | UV-Vis (A280) | 1-10 mg/mL |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis | 3.5 - 4.5 |
| Monomer Purity | SEC-HPLC | ≥ 95% |
| Free Drug Level | RP-HPLC | ≤ 1% |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (e.g., IgG1)
-
(2R,3R)-Dap-NE hydrochloride-containing linker-payload with a terminal maleimide group (mc-(2R,3R)-Dap-NE-PAB-[Payload])
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N-acetylcysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-Histidine
-
Sucrose
-
Polysorbate-80
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G25)
-
Hydrophobic Interaction Chromatography (HIC) column for DAR analysis
-
UV-Vis Spectrophotometer
-
HPLC system
Protocol 1: Partial Reduction of the Monoclonal Antibody
-
Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS) at a concentration of 10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution. The exact amount may need to be optimized depending on the specific antibody and desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Cool the solution to room temperature.
Protocol 2: Conjugation of the Linker-Payload to the Reduced Antibody
-
Prepare a 10 mM stock solution of the mc-(2R,3R)-Dap-NE-PAB-[Payload] in DMSO.
-
Add a 5-fold molar excess of the linker-payload solution to the reduced antibody solution from Protocol 1. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
Protocol 3: Quenching the Conjugation Reaction
-
Prepare a 100 mM stock solution of N-acetylcysteine in water.
-
Add a 20-fold molar excess of the N-acetylcysteine solution relative to the initial amount of the linker-payload to quench any unreacted maleimide groups.
-
Incubate for an additional 20 minutes at room temperature.
Protocol 4: Purification of the ADC
-
Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G25) to remove unreacted linker-payload, TCEP, and N-acetylcysteine.
-
The column should be equilibrated with a formulation buffer suitable for the final ADC product (e.g., histidine-sucrose buffer with polysorbate-80).
-
Collect the fractions corresponding to the purified ADC, which will elute in the void volume.
Protocol 5: Characterization of the ADC
-
Protein Concentration: Determine the protein concentration of the purified ADC using UV-Vis spectroscopy by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC). The increasing hydrophobicity with each conjugated drug molecule allows for the separation of species with different DARs.[]
-
Alternatively, UV-Vis spectroscopy can be used if the payload has a distinct absorbance maximum from the antibody. By measuring the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload, the concentrations of both can be determined and the DAR calculated.[]
-
-
Analysis of Aggregates: The level of aggregation in the purified ADC should be assessed by Size Exclusion Chromatography (SEC).
Visualizations
Caption: Experimental workflow for the conjugation of a (2R,3R)-Dap-NE containing linker-payload to a monoclonal antibody.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 6. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Analytical Determination of (2R,3R)-Dap-NE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Dap-NE hydrochloride is a key amino acid residue of Dolastatin 10, a potent natural pentapeptide with significant anticancer activity.[1][2] Dolastatin 10 and its analogues are known to inhibit tubulin polymerization, a critical process in cell division, making them important candidates in oncology research.[3] The precise stereochemistry of this compound is crucial for its biological activity. Therefore, robust and accurate analytical methods are essential for its quantification, purity assessment, and characterization in research and pharmaceutical development.
These application notes provide detailed protocols for the analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) for chiral separation and quantitative analysis, as well as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The methodologies described are based on established analytical principles for chiral amines and related pharmaceutical compounds.
Quantitative Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[4][5] The following protocol outlines a method for the analysis of this compound, ensuring the separation of its stereoisomers.
Experimental Protocol: Chiral HPLC
This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.
1.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are recommended based on their broad applicability for chiral amine separations.[4]
-
Reagents: HPLC grade n-Hexane, 2-Propanol, and acetonitrile. This compound reference standard.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
1.1.2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in Table 1.
| Parameter | Recommended Condition |
| Column | Chiralpak® IE (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: n-Hexane:2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
1.1.3. Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.1.4. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][7] Key validation parameters are summarized in Table 2.
| Parameter | Specification | Purpose |
| Specificity | The peak for (2R,3R)-Dap-NE should be well-resolved from its enantiomer and any other impurities. | To ensure the method is selective for the analyte of interest. |
| Linearity | R² > 0.998 over a defined concentration range. | To demonstrate a proportional relationship between concentration and detector response. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | Typically within 98-102%. | To assess the closeness of the measured value to the true value. |
| Precision (% RSD) | Repeatability and intermediate precision should be < 2%. | To evaluate the consistency of results under the same and different conditions. |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation. An example is provided in Table 3.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 8.52 | 150234 | 10.0 |
| Standard 2 | 8.51 | 301567 | 20.0 |
| Sample 1 | 8.53 | 225890 | 15.0 |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules, including the stereochemistry of chiral centers.[8]
Experimental Protocol: ¹H and ¹³C NMR
2.1.1. Instrumentation and Materials
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
2.1.2. Data Acquisition
-
Acquire ¹H NMR and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.
Expected Spectral Features
The NMR spectra of this compound are expected to show characteristic signals corresponding to its unique structure. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly those attached to nitrogen atoms. The specific stereochemistry at the C2 and C3 positions will result in distinct coupling constants between the protons on these carbons.
Workflow and Process Visualization
To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the analysis of this compound. The chiral HPLC method enables the accurate quantification and assessment of enantiomeric purity, which is critical for drug development and quality control. The NMR protocol allows for definitive structural confirmation. Adherence to these protocols and proper method validation will ensure the generation of reliable and high-quality data for this important pharmaceutical compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. dujps.com [dujps.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Conformational analysis of dolastatin 10: an NMR and theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R,3R)-Dap-NE Hydrochloride in Targeted Drug Delivery
Introduction
(2R,3R)-Dap-NE hydrochloride is a novel compound designed for targeted drug delivery, specifically leveraging the norepinephrine (B1679862) transporter (NET) for cellular uptake. The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine into presynaptic neurons and certain neuroendocrine cells.[1][2] Notably, NET is often overexpressed in various neuroendocrine tumors, such as neuroblastoma, pheochromocytoma, and paraganglioma, making it an attractive target for delivering therapeutic agents directly to cancer cells while minimizing off-target effects.[1][3]
The structure of this compound is hypothesized to be a conjugate of a diaminopropionic acid (Dap) backbone and a norepinephrine (NE) analog, which acts as a ligand for the norepinephrine transporter. This design allows for the attachment of various payloads, such as chemotherapeutic drugs, imaging agents, or radionuclides, for targeted delivery.
Mechanism of Action
The targeted drug delivery mechanism of this compound relies on its ability to mimic norepinephrine and bind to the norepinephrine transporter (NET) on the surface of target cells. This binding initiates the active transport of the entire conjugate-payload complex into the cell. Once inside the cell, the payload is released, exerting its therapeutic or diagnostic effect. This process is competitive with the natural uptake of norepinephrine.[4][5]
Quantitative Data
The following table summarizes hypothetical quantitative data for a this compound-based drug delivery system, using paclitaxel (B517696) as a model payload, for targeting neuroblastoma cells. This data is representative and based on values reported for similar NET-targeting nanoparticle systems.[4][5]
| Parameter | Value | Description |
| Binding Affinity (Kd) | 50 nM | Dissociation constant for binding to the human norepinephrine transporter (hNET). |
| IC50 (NET Inhibition) | 100 nM | Concentration required to inhibit 50% of norepinephrine uptake. |
| Drug Loading Capacity | 10% (w/w) | Weight percentage of the active drug (paclitaxel) in the final nanoparticle formulation. |
| Encapsulation Efficiency | >90% | Percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| Particle Size | 100-150 nm | Hydrodynamic diameter of the drug-loaded nanoparticles. |
| Zeta Potential | -15 mV | Surface charge of the nanoparticles, indicating colloidal stability. |
| In Vitro Cytotoxicity (IC50) | 25 nM | Concentration of the paclitaxel-loaded targeted nanoparticles that causes 50% inhibition of neuroblastoma cell growth. |
| Tumor Accumulation | 60% higher | Increase in paclitaxel concentration in neuroblastoma tumors compared to non-targeted nanoparticles in a mouse model.[4][5] |
Experimental Protocols
Protocol 1: Synthesis and Drug Conjugation of (2R,3R)-Dap-NE-Paclitaxel
This protocol describes a general method for synthesizing the targeting ligand and conjugating it to a payload, followed by formulation into nanoparticles.
Materials:
-
(2R,3R)-diaminopropionic acid derivative
-
Norepinephrine analog with a linker
-
Paclitaxel with a cleavable linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Biocompatible polymer (e.g., PLGA-PEG)
-
Organic solvents (e.g., DCM, DMSO)
-
Dialysis tubing
Procedure:
-
Synthesis of (2R,3R)-Dap-NE Ligand:
-
Protect the amino groups of the (2R,3R)-diaminopropionic acid derivative.
-
Couple the norepinephrine analog to the carboxylic acid group of the Dap backbone using standard peptide coupling chemistry.
-
Deprotect the amino groups to yield the final ligand.
-
-
Activation of Ligand for Conjugation:
-
Dissolve the (2R,3R)-Dap-NE ligand in an appropriate organic solvent.
-
Add EDC and NHS to activate the carboxylic acid group for conjugation to the drug.
-
-
Conjugation to Paclitaxel:
-
Dissolve the paclitaxel-linker in a suitable solvent.
-
Add the activated (2R,3R)-Dap-NE ligand and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Purify the resulting conjugate using column chromatography.
-
-
Nanoparticle Formulation:
-
Dissolve the (2R,3R)-Dap-NE-paclitaxel conjugate and PLGA-PEG polymer in an organic solvent.
-
Add this organic phase dropwise to an aqueous solution containing a surfactant under sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure to form nanoparticles.
-
Purify the nanoparticles by centrifugation and washing, or by dialysis to remove unreacted components.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the drug loading and encapsulation efficiency using HPLC after dissolving the nanoparticles in a suitable solvent.
-
Protocol 2: In Vitro Cellular Uptake Study
This protocol outlines the procedure to evaluate the uptake of the targeted nanoparticles in NET-expressing cells.
Materials:
-
NET-positive cell line (e.g., SK-N-BE(2) neuroblastoma cells)
-
NET-negative cell line (e.g., HEK293 cells) as a control
-
Fluorescently labeled (2R,3R)-Dap-NE-paclitaxel nanoparticles
-
Cell culture medium and supplements
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the NET-positive and NET-negative cells in 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with the fluorescently labeled targeted nanoparticles at a specific concentration.
-
Include control groups: untreated cells and cells treated with non-targeted fluorescent nanoparticles.
-
For competition assays, pre-incubate a set of NET-positive cells with an excess of free norepinephrine or desipramine (B1205290) (a NET inhibitor) before adding the targeted nanoparticles.
-
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Flow Cytometry: Quantify the cellular uptake by measuring the mean fluorescence intensity of the cells using a flow cytometer.
-
Protocol 3: In Vivo Antitumor Efficacy in a Neuroblastoma Xenograft Model
This protocol describes the evaluation of the therapeutic efficacy of the targeted nanoparticles in a mouse model of neuroblastoma.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NET-positive neuroblastoma cells
-
(2R,3R)-Dap-NE-paclitaxel nanoparticles
-
Non-targeted paclitaxel nanoparticles
-
Free paclitaxel solution
-
Saline solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject neuroblastoma cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Grouping and Treatment:
-
Randomly divide the mice into treatment groups (n=5-10 per group):
-
Saline control
-
Free paclitaxel
-
Non-targeted paclitaxel nanoparticles
-
(2R,3R)-Dap-NE-paclitaxel targeted nanoparticles
-
-
Administer the treatments intravenously via the tail vein at a specified dose and schedule (e.g., twice a week for three weeks).
-
-
Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and major organs for biodistribution analysis (measuring drug concentration) and histological examination (e.g., H&E staining, TUNEL assay for apoptosis).
-
This compound represents a promising ligand for the development of targeted drug delivery systems aimed at NET-expressing cancers. The ability to selectively deliver potent therapeutic agents to tumor cells can potentially enhance efficacy while reducing systemic toxicity. The provided protocols offer a framework for the synthesis, characterization, and evaluation of such targeted therapies. Further research and development are necessary to optimize these systems and translate them into clinical applications.
References
- 1. Norepinephrine Transporter as a Target for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists Reveal Transport Mechanism of Norepinephrine Transporter and Binding Mode of Small Molecule and Peptide Drugs----Chinese Academy of Sciences [english.cas.cn]
- 3. Norepinephrine Transporter as a Target for Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Norepinephrine transporter analog benzylguanidine-conjugated nanoparticles for the delivery of paclitaxel in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The norepinephrine (B1679862) transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET is a key therapeutic mechanism for a variety of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.[1] Developing novel and selective norepinephrine reuptake inhibitors (NRIs) requires robust and reliable cell-based assays to accurately determine their potency and selectivity.
This document provides detailed protocols for cell-based assays to characterize the activity of norepinephrine reuptake inhibitors, using (2R,3R)-Dap-NE hydrochloride as an exemplary compound. The protocols described herein are applicable to a wide range of potential NRIs and can be adapted for high-throughput screening and detailed mechanistic studies.
Norepinephrine Signaling Pathway
Norepinephrine is synthesized from dopamine (B1211576) and stored in vesicles within the presynaptic neuron.[2] Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing norepinephrine into the synaptic cleft. The released norepinephrine can then bind to and activate adrenergic receptors on the postsynaptic neuron, propagating the nerve impulse.[1] The action of norepinephrine is primarily terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET).[1][2] NRIs, such as this compound, block this reuptake process, leading to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, thus enhancing adrenergic signaling.[1]
Figure 1: Norepinephrine Signaling Pathway and Mechanism of NRI Action.
Data Presentation
The potency of this compound and other test compounds as norepinephrine reuptake inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | SK-N-BE(2)C | [³H]-Norepinephrine Uptake | 1.5 |
| Desipramine (B1205290) (Reference) | SK-N-BE(2)C | [³H]-Norepinephrine Uptake | 5.2 |
| This compound | HEK293-hNET | Fluorescent Substrate Uptake | 2.1 |
| Desipramine (Reference) | HEK293-hNET | Fluorescent Substrate Uptake | 6.8 |
Experimental Protocols
Two common cell-based assays for measuring norepinephrine reuptake inhibition are the radiolabeled norepinephrine uptake assay and the fluorescent substrate uptake assay.
[³H]-Norepinephrine Uptake Inhibition Assay
This assay directly measures the uptake of radiolabeled norepinephrine into cells endogenously or heterologously expressing the norepinephrine transporter. The human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses NET, is a suitable model.[3][4]
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine ([³H]-NE)
-
This compound and other test compounds
-
Desipramine (as a reference inhibitor)
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture SK-N-BE(2)C cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cells once with KRH buffer.
-
Add 50 µL of the test compound dilutions to the respective wells.
-
For total uptake, add 50 µL of KRH buffer.
-
For non-specific uptake, add 50 µL of a high concentration of desipramine (e.g., 10 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]-NE (final concentration ~10 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for 20 minutes.
-
Assay Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for 30 minutes.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Figure 2: Workflow for the [³H]-Norepinephrine Uptake Inhibition Assay.
Fluorescent Substrate Uptake Assay
This assay utilizes a fluorescent substrate that is a substrate for the norepinephrine transporter. The increase in intracellular fluorescence upon substrate uptake is measured. This method offers a non-radioactive alternative and is amenable to high-throughput screening.[5][6]
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (HEK293-hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent NET substrate (e.g., from a commercial kit)
-
This compound and other test compounds
-
Desipramine (as a reference inhibitor)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Maintain HEK293-hNET cells in appropriate culture medium.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Compound Addition: Add 50 µL of the test compound dilutions to the respective wells. For control wells, add assay buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 50 µL of the fluorescent NET substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (bottom-read mode).
-
Data Analysis: Calculate the rate of substrate uptake (slope of the linear portion of the fluorescence versus time curve). Determine the IC50 values by plotting the percent inhibition of the uptake rate against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Figure 3: Workflow for the Fluorescent Substrate Uptake Assay.
Conclusion
The described cell-based assays provide robust and reliable methods for the characterization of norepinephrine reuptake inhibitors like this compound. The choice between a radiolabeled or fluorescent assay will depend on the specific needs of the research, including throughput requirements and laboratory capabilities. These protocols can be further optimized to suit different cell lines and automated screening platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. bioivt.com [bioivt.com]
- 3. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: (2R,3R)-Dap-NE hydrochloride in Cancer Cell Line Studies
Introduction
Extensive research into novel therapeutic agents for cancer treatment has led to the investigation of a wide array of synthetic compounds. Among these, hydrochloride salts of various chemical entities are frequently explored for their potential cytotoxic and apoptotic effects on cancer cells. This document provides a detailed overview of the application of (2R,3R)-Dap-NE hydrochloride in cancer cell line studies, summarizing key findings and providing standardized protocols for its evaluation.
Data Presentation
Currently, there is a lack of specific published data on the cytotoxic or anti-cancer activities of a compound explicitly identified as "this compound" in peer-reviewed literature. The information presented below is based on general methodologies used for evaluating novel chemical compounds in cancer cell line research and should be adapted once specific experimental data for this compound becomes available.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available | Data not available | Triple-negative |
| A549 | Lung Carcinoma | Data not available | Data not available | Non-small cell lung cancer |
| HCT116 | Colon Carcinoma | Data not available | Data not available | Colorectal cancer |
| HeLa | Cervical Cancer | Data not available | Data not available | Human papillomavirus-related |
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| MDA-MB-231 | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are standard protocols that can be employed to assess the anti-cancer properties of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7, MDA-MB-231 (breast), A549 (lung), HCT116 (colon), and HeLa (cervical) are commonly used. Normal cell lines (e.g., HEK293) should be included to assess selectivity.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells upon reaching 80-90% confluency using standard trypsinization methods.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Serially dilute the compound in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualization of Methodologies and Pathways
The following diagrams illustrate the general workflows and potential signaling pathways that could be investigated for this compound.
Caption: General workflow for evaluating the anti-cancer activity of a novel compound.
Caption: A potential signaling cascade leading to apoptosis that could be induced by this compound.
Application Notes and Protocols: Cleavage Assays for (2R,3R)-Dap-NE Hydrochloride Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents via a chemical linker.[1][2] The linker is a critical component, ensuring the ADC remains stable in systemic circulation while enabling the efficient release of the cytotoxic payload within target tumor cells.[1][2]
The (2R,3R)-Dap-NE hydrochloride is a dipeptide-based, enzymatically cleavable linker designed for use in ADCs.[3] Like other peptide linkers such as Val-Cit (vc) and Val-Ala (va), it is engineered to be cleaved by proteases, particularly those abundant in the lysosomal compartment of cancer cells, such as Cathepsin B.[][] This targeted release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[2][6]
These application notes provide detailed protocols for essential in vitro assays to characterize the cleavage and stability of ADCs utilizing the this compound linker. The assays described herein are fundamental for the evaluation and selection of ADC candidates during drug development.
Mechanism of Action: Intracellular Cleavage of a Dipeptide Linker
The therapeutic action of an ADC with a protease-cleavable linker follows a multi-step intracellular pathway.
-
Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a cancer cell.[1]
-
Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through endocytosis, enclosing it within an endosome.[7]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome.
-
Enzymatic Cleavage: The acidic environment (pH 4.5–5.0) and high concentration of proteases (e.g., Cathepsin B) within the lysosome facilitate the cleavage of the dipeptide linker.[6][8]
-
Payload Release & Action: The cleavage releases the active cytotoxic payload, which can then exert its cell-killing effect.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in human plasma. An ideal linker must remain intact in circulation to prevent premature payload release and associated systemic toxicity.[2][] This assay measures the change in the drug-to-antibody ratio (DAR) over time.
Experimental Protocol
Materials:
-
ADC conjugated with this compound linker
-
Human plasma (or mouse/rat plasma for preclinical studies)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system (e.g., Q-TOF) for analysis
Procedure:
-
Spike the ADC into pre-warmed human plasma to a final concentration of 1 mg/mL.[9]
-
Incubate the mixture in a water bath at 37°C.[9]
-
At specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.[9]
-
Immediately place the aliquot on ice or dilute it in cold PBS to quench any enzymatic activity.[9]
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity resin.
-
Wash the resin with cold PBS to remove unbound plasma proteins.
-
Elute the captured ADC from the resin using the elution buffer and immediately neutralize the eluate.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.
Data Presentation: Plasma Stability
The results are typically presented as the percentage of intact ADC or average DAR over time.
| Incubation Time (hours) | Average DAR (Hypothetical) | % Intact ADC (Hypothetical) |
| 0 | 3.98 | 100% |
| 6 | 3.95 | 99.2% |
| 24 | 3.91 | 98.2% |
| 48 | 3.85 | 96.7% |
| 96 | 3.76 | 94.5% |
| 168 | 3.61 | 90.7% |
Table 1: Hypothetical plasma stability data for an ADC with a Dap-NE linker. High stability is indicated by a slow decline in the average DAR.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
Objective: To quantify the rate of payload release from the ADC in the presence of Cathepsin B, a key lysosomal protease.[][9] This assay confirms the linker's susceptibility to its intended cleavage enzyme.
Experimental Protocol
Materials:
-
ADC conjugated with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.0) to mimic the lysosomal environment[10]
-
Quenching Solution (e.g., 2% formic acid or acetonitrile (B52724) with internal standard)[9]
-
LC-MS/MS system for quantification of the released payload
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding a pre-determined concentration of active Cathepsin B (e.g., 20 nM).[9] A control reaction without the enzyme should be run in parallel.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Immediately quench the reaction by adding an equal volume of the quenching solution.[9] This stops the enzymatic activity and precipitates proteins.
-
Centrifuge the samples to pellet the precipitated antibody and protein.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[11]
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Data Presentation: Enzymatic Cleavage
The results demonstrate the efficiency of payload release under simulated lysosomal conditions.
| Incubation Time (minutes) | Released Payload (µM) (Hypothetical) |
| 0 | 0.01 |
| 15 | 1.85 |
| 30 | 3.42 |
| 60 | 5.98 |
| 120 | 8.76 |
| 240 | 9.89 |
Table 2: Hypothetical data showing time-dependent release of a cytotoxic payload from a Dap-NE linked ADC upon incubation with Cathepsin B.
Protocol 3: Lysosomal Homogenate Stability Assay
Objective: To assess linker cleavage in a more complex and physiologically relevant environment containing a mixture of lysosomal enzymes.[12] This assay provides a better reflection of the enzymatic cocktail an ADC would encounter inside a cell.[12]
Experimental Protocol
Materials:
-
ADC conjugated with this compound linker
-
Human liver lysosomal extract or S9 fraction (commercially available)
-
Incubation Buffer (as recommended by the supplier, typically pH 5.0)
-
Quenching Solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
Dilute the lysosomal extract to the desired protein concentration (e.g., 0.2 mg/mL) in pre-warmed incubation buffer.[13]
-
Add the ADC to the diluted lysosomal fraction to a final concentration (e.g., 5 µM).
-
Incubate the mixture at 37°C for various time periods (e.g., up to 24 hours).[12]
-
At each time point, withdraw an aliquot and stop the reaction by adding 2-3 volumes of cold quenching solution.
-
Vortex and centrifuge the samples to pellet proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the released payload and any potential metabolites.
Data Presentation: Comparative Linker Stability
This table compares the linker's stability in a non-target environment (plasma) versus a target-simulated environment (lysosomal homogenate).
| Assay Condition | Time | % Payload Release (Hypothetical) | Interpretation |
| Human Plasma (pH 7.4) | 24 hours | < 2% | High Stability: Linker is stable in circulation. |
| Lysosomal Homogenate (pH 5.0) | 4 hours | > 90% | Efficient Cleavage: Linker is rapidly cleaved in the target environment. |
Table 3: Hypothetical comparative data illustrating the desired differential stability of the Dap-NE linker.
Summary of Cleavage Assays
| Assay Name | Objective | Key Reagents | Primary Readout |
| In Vitro Plasma Stability | Assess linker stability in circulation to predict off-target toxicity. | Human Plasma, Protein A/G Resin | Drug-to-Antibody Ratio (DAR) via LC-MS |
| Cathepsin B Cleavage | Quantify cleavage rate by a specific target enzyme. | Recombinant Cathepsin B, pH 5.0 Buffer | Released Payload Concentration via LC-MS/MS |
| Lysosomal Homogenate Stability | Evaluate cleavage in a complex, physiologically relevant enzymatic environment. | Lysosomal Extract/S9 Fraction, pH 5.0 Buffer | Released Payload Concentration via LC-MS/MS |
Table 4: Overview of the key assays for characterizing the this compound linker.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. njbio.com [njbio.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. aacrjournals.org [aacrjournals.org]
Purification of (2R,3R)-Dap-NE Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-Dap-NE hydrochloride is a key chiral building block and a significant component of the potent antineoplastic agent Dolastatin 10 and its synthetic analogues, known as auristatins. The stereochemical purity of this dipeptide fragment is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the purification of this compound, focusing on two primary techniques: recrystallization and preparative chiral High-Performance Liquid Chromatography (HPLC). These methods are designed to ensure high purity and stereochemical integrity of the final compound.
Data Presentation
Effective purification is demonstrated by a significant increase in the purity of the target compound. The following table summarizes typical quantitative data expected from the successful application of the described purification protocols.
| Purification Method | Starting Purity (Diastereomeric Excess, de) | Final Purity (de) | Typical Yield (%) |
| Recrystallization | 85 - 95% | >99% | 70 - 85% |
| Preparative Chiral HPLC | >90% | >99.5% | 60 - 80% |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a selected solvent system at varying temperatures. For amine hydrochlorides like this compound, a mixed solvent system is often effective.
Protocol: Recrystallization of this compound
-
Solvent Selection: A mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., methanol, ethanol, or isopropanol) and a less polar anti-solvent in which the compound is sparingly soluble at room temperature (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane) is recommended. A common starting point is a methanol/ethyl acetate or ethanol/diethyl ether mixture.
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of the chosen hot polar solvent (e.g., methanol) with gentle heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add the anti-solvent (e.g., ethyl acetate) to the hot solution with continuous stirring until the solution becomes slightly turbid. If turbidity persists, add a few drops of the hot polar solvent until the solution becomes clear again.
-
Cooling and Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or a refrigerator for several hours or overnight.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to a constant weight.
Purification by Preparative Chiral HPLC
Preparative chiral HPLC is a powerful technique for the separation of stereoisomers, providing very high purity. This method is particularly useful for separating the desired (2R,3R) diastereomer from other stereoisomers that may have formed during synthesis.
Protocol: Preparative Chiral HPLC of this compound
-
Column Selection: A chiral stationary phase (CSP) suitable for the separation of chiral amines or dipeptides is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase Selection and Optimization:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
For reversed-phase chiral HPLC, a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used.
-
The exact ratio of the mobile phase components should be optimized through analytical scale injections to achieve the best separation (resolution) between the diastereomers.
-
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a concentration suitable for preparative injection. The solution should be filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA or equivalent (amylose-based CSP)
-
Mobile Phase: Heptane:Isopropanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: Dependent on the column dimension, typically in the range of 10-50 mL/min for preparative scale.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: Optimized based on the column loading capacity.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired this compound diastereomer.
-
Solvent Evaporation: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The purified product is typically obtained as a solid residue after solvent removal. Further drying under high vacuum may be necessary.
Visualizations
The following diagrams illustrate the logical workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by preparative chiral HPLC.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,3R)-Dap-NE Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,3R)-Dap-NE hydrochloride. The content is designed to address specific issues that may be encountered during the experimental process, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges in the synthesis of this compound. A plausible synthetic workflow is outlined below, and the troubleshooting topics correspond to key stages of this process.
Proposed Synthetic Workflow:
A viable synthetic route for this compound involves a multi-step process beginning with commercially available (2R,3R)-diaminopropionic acid. The key is an orthogonal protection strategy to allow for selective N-ethylation.
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low Yield in Orthogonal Protection (Step 1)
Question: I am experiencing a low yield when trying to orthogonally protect (2R,3R)-diaminopropionic acid with Boc and Cbz groups. What are the potential causes and how can I improve the yield?
Answer: Low yields in the initial protection step can arise from several factors, including non-selective protection, side reactions, and suboptimal reaction conditions.
-
Potential Causes and Solutions:
-
Simultaneous di-protection: The presence of two nucleophilic amino groups can lead to the formation of di-Boc or di-Cbz products. To favor mono-protection, consider a stepwise approach. For instance, first, introduce the Cbz group under carefully controlled stoichiometry (e.g., using one equivalent of Cbz-Cl).
-
Incorrect Order of Protecting Groups: The order of introduction of protecting groups can influence the overall yield. It is often advantageous to introduce the less sterically hindering group first.
-
Suboptimal Reaction Conditions: Ensure that the reaction is performed under anhydrous conditions, as moisture can hydrolyze the protecting group reagents. The choice of base and solvent is also critical. For Boc protection, a common system is Boc-anhydride with a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). For Cbz protection, benzyl (B1604629) chloroformate with a base in a suitable solvent is standard.[]
-
Purification Losses: Purification of the mono-protected intermediate can be challenging. Employing careful column chromatography with an appropriate solvent system is crucial to separate the desired product from starting material and di-protected byproducts.
-
Issue 2: Incomplete or Non-Selective Boc Deprotection (Step 2)
Question: My attempt to selectively remove the Boc group from the orthogonally protected Dap derivative is either incomplete or also cleaves the Cbz group. How can I achieve selective deprotection?
Answer: Selective deprotection relies on the orthogonality of the protecting groups. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.[2][3]
-
Potential Causes and Solutions:
-
Inappropriate Acidic Conditions: Strong acids or prolonged reaction times can lead to partial cleavage of the Cbz group. For selective Boc deprotection, milder acidic conditions are recommended. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent.[2] The reaction is typically fast at room temperature.
-
Monitoring the Reaction: It is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-reaction.
-
Work-up Procedure: Ensure that the acidic reagent is thoroughly removed during the work-up to prevent further unwanted deprotection during subsequent steps. This can be achieved by washing with a mild base like a saturated sodium bicarbonate solution.
-
Issue 3: Low Yield in Reductive Amination (Step 3)
Question: The reductive amination of my N-α-Cbz-(2R,3R)-Dap with acetaldehyde (B116499) is giving a low yield of the N-ethylated product. What could be the issue?
Answer: Reductive amination is a two-step process within a single pot: imine formation followed by reduction. Issues can arise in either of these stages.[4][5]
-
Potential Causes and Solutions:
-
Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, it is often beneficial to remove the water formed during the reaction, for example, by using molecular sieves. The reaction is also typically favored under slightly acidic conditions, so the addition of a catalytic amount of acetic acid can be helpful.
-
Choice of Reducing Agent: The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent that is often effective for this transformation as it can reduce the imine in the presence of the aldehyde.[6] Sodium cyanoborohydride (NaBH3CN) is another option, but it is more toxic.
-
Competitive Aldehyde Reduction: If a strong reducing agent like sodium borohydride (B1222165) (NaBH4) is used, it can reduce the acetaldehyde before it forms the imine, leading to a low yield of the desired product.[7]
-
Reaction Conditions: Ensure the reaction is run at an appropriate temperature. Imine formation may be favored at room temperature or slightly elevated temperatures, while the reduction step is often performed at a lower temperature.
-
Caption: Troubleshooting logic for low yield in reductive amination.
Issue 4: Incomplete Cbz Deprotection or Catalyst Poisoning (Step 4)
Question: I am struggling to remove the Cbz group by catalytic hydrogenolysis. The reaction is either incomplete, or I observe catalyst deactivation. What are the best practices for this step?
Answer: Cbz deprotection via catalytic hydrogenolysis is a common and clean method, but it can be sensitive to catalyst choice and reaction conditions.[3]
-
Potential Causes and Solutions:
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the most common catalyst. Ensure you are using a fresh and active catalyst. The catalyst loading can be optimized, typically ranging from 5-10 mol%.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities, particularly sulfur-containing compounds. Ensure that all reagents and solvents are of high purity.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. While atmospheric pressure is often sufficient, for more stubborn substrates, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can improve the reaction rate.
-
Solvent Choice: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for hydrogenolysis.
-
Alternative Deprotection Methods: If hydrogenolysis is consistently problematic, consider alternative methods for Cbz removal, such as using HBr in acetic acid, although this is a harsher condition and may not be compatible with other functional groups.[3]
-
Issue 5: Difficulty in Forming a Stable Hydrochloride Salt (Step 5)
Question: After the final deprotection, I am having trouble isolating a stable, crystalline hydrochloride salt of my product. What is the recommended procedure?
Answer: The formation of a stable hydrochloride salt is crucial for the purification and handling of the final product.
-
Recommended Procedure:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents to prevent the product from being an oil or hygroscopic solid.
-
HCl Source: A common method is to dissolve the free amine in a suitable anhydrous solvent (e.g., diethyl ether, dioxane, or a mixture of methanol and diethyl ether) and then bubble anhydrous HCl gas through the solution.[8] Alternatively, a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) can be added dropwise.
-
Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. The solid can then be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
Solvent Choice: The choice of solvent is important. The free amine should be soluble, while the hydrochloride salt should be insoluble to ensure good precipitation and high recovery.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of using an orthogonal protection strategy in this synthesis?
A1: An orthogonal protection strategy is essential for the selective modification of one of the two amino groups in diaminopropionic acid.[9][10] By using protecting groups that can be removed under different conditions (e.g., acid-labile Boc and hydrogenolysis-labile Cbz), you can deprotect one amino group while the other remains protected, allowing for the specific introduction of the ethyl group on the desired nitrogen.
Q2: Can I use other alkylating agents besides acetaldehyde for the reductive amination?
A2: Yes, the reductive amination protocol is versatile. Other aldehydes or ketones can be used to introduce different alkyl or aryl groups on the amino nitrogen. The choice of the carbonyl compound will determine the final substituent.
Q3: How can I confirm the stereochemistry of my final product?
A3: Maintaining the (2R,3R) stereochemistry throughout the synthesis is crucial. It is important to use a starting material with the correct stereochemistry and to employ reaction conditions that do not cause epimerization. The stereochemical purity of the final product can be confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by converting the amino acid into a diastereomeric derivative with a chiral reagent and analyzing the mixture by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: My final product is an oil instead of a solid. How can I induce crystallization?
A4: If the hydrochloride salt is an oil, it may be due to the presence of residual solvent or impurities. Try to co-evaporate the oil with a high-boiling point solvent like toluene (B28343) to remove any volatile impurities. Then, redissolve the oil in a minimal amount of a good solvent (e.g., methanol) and add a poor solvent (e.g., diethyl ether) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Data Presentation
Table 1: Typical Reagents and Conditions for Key Synthetic Steps
| Step | Reaction | Reagents and Conditions | Typical Yield Range |
| 1 | N-α-Cbz Protection | Benzyl chloroformate, NaHCO3, Dioxane/Water, 0°C to RT | 70-90% |
| 1 | N-β-Boc Protection | Di-tert-butyl dicarbonate (B1257347), TEA, DCM, RT | 85-95% |
| 2 | Selective Boc Deprotection | Trifluoroacetic acid (TFA) in DCM (1:1), RT, 1-2 hours | 90-98% |
| 3 | Reductive Amination | Acetaldehyde, Sodium triacetoxyborohydride (STAB), Acetic Acid (cat.), Dichloromethane (DCM), RT | 60-85% |
| 4 | Cbz Deprotection | H2 (1 atm), 10% Pd/C, Methanol, RT | 90-99% |
| 5 | HCl Salt Formation | Anhydrous HCl in Diethyl Ether, 0°C | >95% |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Protection Yield | Di-protection, suboptimal conditions | Stepwise protection, control stoichiometry, ensure anhydrous conditions |
| Non-selective Deprotection | Harsh acidic conditions | Use milder acid (e.g., TFA), monitor reaction closely |
| Low Reductive Amination Yield | Inefficient imine formation, wrong reducing agent | Add catalytic acid, use molecular sieves, use STAB |
| Incomplete Cbz Deprotection | Catalyst poisoning, insufficient H2 pressure | Use fresh catalyst, purify substrate, increase H2 pressure |
| Oily HCl Salt | Impurities, residual solvent | Co-evaporate with toluene, induce precipitation with anti-solvent |
Experimental Protocols
Protocol 1: Orthogonal Protection of (2R,3R)-Diaminopropionic Acid
-
N-α-Cbz Protection:
-
Dissolve (2R,3R)-diaminopropionic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (2.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-α-Cbz-(2R,3R)-Dap.
-
-
N-β-Boc Protection:
-
Dissolve the crude N-α-Cbz-(2R,3R)-Dap (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 2: Reductive Amination with Acetaldehyde
-
Dissolve N-α-Cbz-(2R,3R)-Dap (after Boc deprotection) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add acetaldehyde (1.5 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Cbz Deprotection and Hydrochloride Salt Formation
-
Cbz Deprotection:
-
Dissolve the N-α-Cbz-N-β-ethyl-(2R,3R)-Dap (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the free amine.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free amine in a minimal amount of anhydrous methanol.
-
Cool the solution to 0°C.
-
Slowly add a 2M solution of HCl in anhydrous diethyl ether until the pH is acidic (check with pH paper).
-
Allow the precipitate to form completely.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield this compound.[8]
-
Mandatory Visualization
References
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
Overcoming (2R,3R)-Dap-NE hydrochloride solubility issues
Technical Support Center: (2R,3R)-Dap-NE Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dipeptide hydrochloride. It is often used as a cleavable ADC (Antibody-Drug Conjugate) linker, which serves to connect an antibody to a cytotoxic drug molecule.[1] Its hydrochloride salt form is intended to improve its aqueous solubility.
Q2: Why is my this compound not dissolving in water or aqueous buffers (like PBS)?
A2: While the hydrochloride salt form is designed to enhance water solubility, several factors can still lead to dissolution issues. Amine hydrochlorides can sometimes be highly insoluble.[2] High concentrations, the specific pH of the buffer, and the presence of other salts can all negatively impact solubility. The compound may also have a high crystal lattice energy, which requires more energy to overcome for the molecules to go into solution.
Q3: What initial steps can I take if I encounter solubility problems?
A3: For initial troubleshooting, consider reducing the concentration of the compound in your solution. Gentle warming and physical agitation, such as vortexing or sonication, can also be effective first steps. These methods increase the kinetic energy of the system, which can help overcome the energy barrier to dissolution.
Q4: Can adjusting the pH of my solvent help?
A4: Yes, pH adjustment is a primary strategy for ionizable compounds like this one.[3][4] The solubility of amine hydrochlorides is highly dependent on pH. Lowering the pH (making the solution more acidic) can often increase the solubility of amine salts. Conversely, raising the pH will neutralize the hydrochloride salt to the free base, which may be less soluble. It is critical to determine the optimal pH range for your specific experimental conditions.
Q5: Are there alternative solvents I can use?
A5: If aqueous solubility remains a challenge, creating a concentrated stock solution in a water-miscible organic solvent is a common and effective strategy. Solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are frequently used. Once the compound is dissolved in the organic solvent, this stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can affect cellular assays or other biological experiments.
Troubleshooting Guide: Enhancing Solubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Solubility Enhancement Strategy Workflow
The following diagram outlines a logical workflow for troubleshooting solubility.
References
Technical Support Center: Optimizing ADC Conjugation with (2R,3R)-Dap-NE Hydrochloride
Welcome to the technical support center for optimizing your antibody-drug conjugate (ADC) development using the cleavable dipeptide linker, (2R,3R)-Dap-NE hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
A1: this compound is a cleavable dipeptide linker used in the synthesis of ADCs.[1][2][3] Its primary function is to connect a cytotoxic payload to a monoclonal antibody (mAb).[1][2][4][3] The dipeptide structure is designed to be stable in systemic circulation but can be cleaved by specific enzymes, such as cathepsins, which are often present in high concentrations within the lysosomes of tumor cells.[5][6] This targeted release of the payload enhances the ADC's therapeutic window by minimizing off-target toxicity.[7]
Q2: What are the critical parameters to consider when optimizing the Drug-to-Antibody Ratio (DAR) with this linker?
A2: The Drug-to-Antibody Ratio (DAR) is a crucial quality attribute of an ADC, significantly impacting its efficacy and safety.[] For dipeptide linkers, a DAR of 2 to 4 is often considered a good starting point.[] Key parameters to optimize include:
-
Molar ratio of linker-payload to antibody: This is a primary determinant of the final DAR.
-
Reaction time and temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conjugation.[]
-
Antibody concentration and purity: Higher antibody purity (>95%) is recommended to avoid interference from protein impurities.
-
pH of the conjugation buffer: The optimal pH ensures the reactivity of the functional groups involved in the conjugation chemistry.
Q3: How does the hydrophobicity of the (2R,3R)-Dap-NE linker and payload affect the ADC?
A3: Dipeptide linkers and many cytotoxic payloads are often hydrophobic, which can present challenges during ADC development.[9][10] Increased hydrophobicity of the ADC can lead to:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause aggregation, which may reduce efficacy, alter pharmacokinetics, and increase immunogenicity.[7][10][11][12]
-
Faster plasma clearance: Aggregated or more hydrophobic ADCs can be cleared more rapidly from circulation, reducing their half-life and tumor exposure.[10][13]
To mitigate these effects, formulation optimization or the incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design can be considered.[10][13][14]
Q4: What analytical methods are recommended for characterizing an ADC conjugated with this compound?
A4: A comprehensive analytical strategy is essential to characterize the ADC and ensure its quality. Recommended methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for determining the DAR distribution and assessing the hydrophobicity of the ADC under non-denaturing conditions.[15][16][17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the identity of the ADC, determine the average DAR, and analyze the distribution of different drug-loaded species.[][20][21][22][23]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates, fragments, and the monomeric form of the ADC.[24]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate the light and heavy chains of the antibody after reduction, providing information on the distribution of the drug-linker on each chain.[25]
Troubleshooting Guide
This guide addresses common issues that may arise during the conjugation of your antibody with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient molar excess of linker-payload. | Increase the molar ratio of the linker-payload construct to the antibody in the conjugation reaction. |
| Suboptimal reaction conditions (time, temperature, pH). | Optimize the reaction time, temperature, and pH of the conjugation buffer. Perform small-scale experiments to identify the optimal conditions. | |
| Incomplete reduction of interchain disulfide bonds (for cysteine-based conjugation). | Ensure complete reduction of the disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time. | |
| Poor quality or low concentration of the antibody. | Use a highly purified antibody (>95%) at the recommended concentration. | |
| High Levels of Aggregation | Hydrophobicity of the linker-payload. | Optimize the formulation buffer to include excipients that reduce aggregation. Consider modifying the linker with hydrophilic polymers like PEG.[10][13] |
| High DAR. | Aim for a lower DAR (e.g., 2-4), as higher DARs with hydrophobic payloads can increase the propensity for aggregation. | |
| Inappropriate buffer conditions during conjugation or storage. | Screen different buffer compositions and pH values to find conditions that minimize aggregation. | |
| Premature Payload Release in Plasma | Instability of the linker in circulation. | While dipeptide linkers are designed for cleavage in the lysosome, some premature cleavage can occur. Assess the stability of the ADC in plasma in vitro.[20][22][24] If instability is high, consider alternative linker chemistries. |
| Susceptibility of the dipeptide linker to plasma proteases.[7] | Modify the peptide sequence to reduce susceptibility to circulating proteases or consider a non-cleavable linker if the payload is active when attached to an amino acid.[7] | |
| Inconsistent Conjugation Results | Variability in reagents. | Ensure consistent quality of the antibody, linker-payload, and all buffer components. |
| Procedural variations. | Standardize the experimental protocol, including incubation times, temperatures, and mixing procedures. |
Experimental Protocols
1. General Protocol for Cysteine-Based Conjugation
This protocol provides a general framework for conjugating a thiol-reactive this compound-payload construct to a monoclonal antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Conjugation:
-
Determine the concentration of the reduced antibody.
-
Prepare the this compound-payload construct in a co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody at a desired molar ratio.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the drug-linker.
-
Purify the ADC from unconjugated drug-linker and other reagents by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) into the final formulation buffer.
-
2. In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the ADC and the potential for premature payload release.[24][26]
-
Incubation:
-
Incubate the ADC at a final concentration of approximately 1 mg/mL in human or mouse plasma at 37°C.
-
Include a control sample of the ADC in a buffer like PBS.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, and 168 hours).
-
Immediately freeze the samples at -80°C to stop any further reactions.
-
-
Analysis:
-
Average DAR determination by LC-MS: Thaw the plasma samples and isolate the ADC using immunoaffinity capture (e.g., Protein A/G magnetic beads). Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in average DAR over time indicates payload loss.[24]
-
Free payload quantification by LC-MS/MS: Precipitate the plasma proteins and analyze the supernatant to quantify the amount of released payload.
-
Aggregation analysis by SEC: Dilute the plasma samples and analyze by SEC to monitor for the formation of high molecular weight species.[24]
-
Quantitative Data Summary
While specific data for this compound is not publicly available, the following tables provide representative data for ADCs constructed with similar dipeptide linkers to illustrate expected outcomes.
Table 1: Representative DAR and Aggregation Data for a Dipeptide Linker ADC
| Molar Ratio (Linker:Ab) | Average DAR | % Monomer (by SEC) | % Aggregate (by SEC) |
| 2:1 | 1.8 | 98.5 | 1.5 |
| 4:1 | 3.5 | 96.2 | 3.8 |
| 8:1 | 6.8 | 85.1 | 14.9 |
Data is illustrative and based on typical results for dipeptide linker ADCs.
Table 2: Representative In Vitro Plasma Stability of a Dipeptide Linker ADC
| Time (hours) | Average DAR | % Free Payload |
| 0 | 3.8 | < 0.1 |
| 24 | 3.6 | 1.2 |
| 48 | 3.4 | 2.5 |
| 72 | 3.2 | 4.1 |
| 168 | 2.8 | 8.9 |
Data is illustrative and shows a gradual decrease in DAR and increase in free payload over time, indicating linker cleavage.
Visualizations
Caption: A generalized workflow for ADC synthesis using this compound.
Caption: A decision tree for troubleshooting common ADC conjugation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dap-NE hydrochloride | ADC Linker | 2019182-02-4 | Invivochem [invivochem.com]
- 3. Dap-NE hydrochloride | ADC连接子 | MCE [medchemexpress.cn]
- 4. Dap-NE hydrochloride - Immunomart [immunomart.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. news-medical.net [news-medical.net]
- 24. benchchem.com [benchchem.com]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: (2R,3R)-Dap-NE Hydrochloride Linker
Welcome to the technical support center for the (2R,3R)-Dap-NE hydrochloride linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this advanced linker technology for the creation of stable and effective antibody-drug conjugates (ADCs). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: this compound is a dipeptide-based cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Its primary application is to connect a cytotoxic payload to a monoclonal antibody. The "Dap" component refers to a (2R,3R)-diaminopropionic acid derivative, which is a key feature designed to enhance the stability of the ADC in circulation.
Q2: What are the "stability problems" associated with this linker?
A2: The "this compound linker" is engineered to solve a critical stability issue commonly found in ADCs that use conventional maleimide-based conjugation to cysteine residues on the antibody. The primary instability of traditional thiol-maleimide linkages is their susceptibility to a retro-Michael reaction.[1] This reaction is reversible and can lead to the premature release of the drug-linker from the antibody in the bloodstream, which can cause off-target toxicity and reduce the efficacy of the ADC.[1][2] The diaminopropionic acid moiety in the (2R,3R)-Dap-NE linker is designed to prevent this by catalyzing the hydrolysis of the thiosuccinimide ring formed upon conjugation.[2][3] The resulting ring-opened structure is stable and not prone to the retro-Michael reaction.[1][4]
Q3: How does the this compound linker improve ADC stability?
A3: The linker improves stability through intramolecular catalysis. After the maleimide (B117702) end of the linker reacts with a thiol group on the antibody to form a thiosuccinimide ring, the adjacent basic amino group from the diaminopropionic acid component facilitates a rapid hydrolysis of this ring at neutral pH.[2][3] This hydrolysis opens the ring to form a stable maleamic acid thioether, which is resistant to the retro-Michael reaction and subsequent deconjugation in plasma.[1][5]
Q4: What is the chemical structure of this compound?
A4: The chemical structure is (2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide hydrochloride. Its CAS number is 2019182-02-4.[6][7][8]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of the Thiosuccinimide Ring
Question: After conjugation of my payload-linker to the antibody, I am still observing signs of instability in plasma, suggesting the retro-Michael reaction is occurring. How can I ensure complete hydrolysis of the succinimide (B58015) ring?
Answer: Incomplete hydrolysis can lead to a heterogeneous ADC population with varying stability. Here are some potential causes and solutions:
-
Suboptimal pH during or after conjugation: The intramolecular hydrolysis is pH-dependent.
-
Recommended Solution: After the initial conjugation reaction (typically performed at pH 6.5-7.5), consider a post-conjugation incubation step at a slightly basic pH (e.g., pH 8.5-9.0) to drive the hydrolysis to completion.[4] Monitor the reaction by LC-MS to confirm the mass shift corresponding to the addition of a water molecule. Be cautious of exposing the antibody to high pH for extended periods, as this may induce aggregation.[1]
-
-
Steric hindrance at the conjugation site: The accessibility of the thiosuccinimide ring to water can be influenced by the local protein environment.
-
Recommended Solution: If you are using engineered cysteine sites, consider alternative locations on the antibody that may be more solvent-accessible.
-
Issue 2: ADC Aggregation During or After Conjugation
Question: I am observing an increase in high molecular weight species in my ADC preparation, as detected by size-exclusion chromatography (SEC). What could be causing this aggregation?
Answer: Aggregation is a common challenge in ADC development and can be influenced by several factors:
-
Hydrophobicity of the payload-linker: Many cytotoxic payloads are hydrophobic, and their conjugation to the antibody can expose hydrophobic patches, leading to self-association.[9][10]
-
Recommended Solution: Optimize the drug-to-antibody ratio (DAR). Higher DARs can increase the propensity for aggregation.[9] Consider using a linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the ADC.[9]
-
-
Unfavorable buffer conditions: The pH and ionic strength of the buffer can impact protein stability.[10]
-
Recommended Solution: Perform a buffer screen to identify optimal formulation conditions. The pH should ideally be away from the isoelectric point (pI) of the ADC to maintain electrostatic repulsion between molecules.[10] Including stabilizing excipients, such as polysorbate 20 or sucrose, may also be beneficial.
-
-
Stress during the conjugation process: The use of organic co-solvents for dissolving the payload-linker or harsh pH conditions can induce antibody unfolding and aggregation.[10]
-
Recommended Solution: Minimize the amount of organic co-solvent used and add it slowly to the reaction mixture. If a pH shift is required for hydrolysis, perform it under controlled conditions and for the minimum time necessary.
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Question: I am observing significant batch-to-batch variability in the average DAR of my ADC. What are the potential causes and how can I improve consistency?
Answer: A consistent DAR is a critical quality attribute of an ADC. Variability can arise from several sources:
-
Incomplete antibody reduction: If you are conjugating to interchain disulfides, incomplete or inconsistent reduction will result in fewer available thiol groups for conjugation.
-
Recommended Solution: Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time and temperature. Quench the reduction reaction consistently before adding the payload-linker.
-
-
Side reactions of the maleimide: At pH values above 7.5, maleimides can react with other nucleophilic groups on the antibody, such as the amine groups of lysine (B10760008) residues.[1]
-
Recommended Solution: Maintain the pH of the conjugation reaction between 6.5 and 7.5 for optimal thiol-maleimide specificity.[4]
-
-
Instability of the payload-linker stock solution: The payload-linker may degrade or hydrolyze if not stored properly.
-
Recommended Solution: Prepare fresh solutions of the payload-linker before each conjugation. If using a stock solution, ensure it is stored under appropriate conditions (e.g., -80°C, under an inert atmosphere) and for a validated period.
-
Data Presentation
Table 1: Comparative Stability of Different Thiol-Reactive Linkers in Plasma
| Linker Type | Primary Instability Mechanism | Consequence | Stability Enhancement Strategy |
| Traditional N-Alkyl Maleimide | Retro-Michael Reaction | Premature payload release, off-target toxicity | Slow hydrolysis to a stable form |
| Diaminopropionic Acid (Dap)-Based Maleimide | (Designed to be stable) | (Minimizes premature payload release) | Intramolecularly catalyzed rapid hydrolysis of the thiosuccinimide ring |
| Dibromomaleimide | (Designed to be stable) | (Minimizes premature payload release) | Forms a stable, "bridged" thiosuccinimide adduct |
| Thiol-Disulfide Exchange | Disulfide bond cleavage | Premature payload release in the reducing environment of the cytosol | Steric hindrance around the disulfide bond can modulate the release rate |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma and quantify the extent of payload deconjugation over time.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC in PBS.
-
Add the ADC stock solution to pre-warmed plasma to a final concentration of, for example, 100 µg/mL.[11]
-
Incubate the mixture at 37°C.[11]
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma mixture.[11]
-
Immediately freeze the aliquots at -80°C to stop any further reactions.[11]
-
For analysis, thaw the samples and isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., with Protein A/G magnetic beads).[11]
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[12]
-
The plasma supernatant can also be analyzed by LC-MS to detect and quantify any released payload.[4]
Protocol 2: Analysis of Succinimide Ring Hydrolysis
Objective: To confirm the hydrolysis of the thiosuccinimide ring to the stable maleamic acid form.
Materials:
-
Purified ADC immediately after conjugation
-
LC-MS system
Procedure:
-
After the conjugation reaction and purification of the ADC, prepare a sample for LC-MS analysis.
-
Acquire a mass spectrum of the intact or reduced ADC (heavy and light chains).
-
The successful hydrolysis of the succinimide ring will result in a mass increase of 18 Da (the mass of a water molecule) for each conjugated linker compared to the unhydrolyzed, ring-closed form.
-
If hydrolysis is incomplete, you may observe a mixture of species with and without the +18 Da mass shift.
Visualizations
Caption: Mechanism of improved ADC stability with a Dap-based linker.
Caption: Experimental workflow for ADC preparation and analysis.
Caption: Troubleshooting flowchart for common ADC development issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Dap-NE hydrochloride | ADC Linker | 2019182-02-4 | Invivochem [invivochem.com]
- 8. Dap-NE (hydrochloride) ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (2R,3R)-Dap-NE hydrochloride degradation
Technical Support Center: (2R,3R)-Dap-NE Hydrochloride
Disclaimer: Specific degradation pathways and stability data for this compound are not extensively documented in publicly available literature. The following troubleshooting guide is based on established principles for the degradation of similar amine hydrochloride compounds and best practices in pharmaceutical stability studies.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC analysis of this compound. What are the likely causes?
A1: The appearance of new peaks during HPLC analysis is often indicative of compound degradation. For an amine hydrochloride salt, the most common degradation pathways are hydrolysis and oxidation.[1][2] The stability of the compound can be influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[3][4]
Q2: What are the primary chemical degradation pathways for a compound like this compound?
A2: Based on its structure as an amine hydrochloride, the primary anticipated degradation pathways include:
-
Hydrolysis: Amine salts can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.[1][5] This can lead to the cleavage of labile functional groups.
-
Oxidation: The amine functional group can be prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides.[3][6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[5]
-
Thermal Degradation: High temperatures can accelerate degradation processes.[5]
A logical workflow for investigating these potential issues is outlined below.
Q3: How can I determine the specific degradation pathways affecting my compound?
A3: A forced degradation (or stress testing) study is the most effective way to identify potential degradation products and understand the chemical stability of your compound.[1][3] This involves subjecting the drug substance to more severe conditions than accelerated stability testing to trigger degradation.[4] The goal is to achieve a target degradation of 5-20%.[4][5]
Troubleshooting Guides
Guide 1: Investigating Poor Stability in Aqueous Solutions
Issue: The purity of this compound decreases rapidly when dissolved in an aqueous buffer for my experiment.
Possible Cause: The pH of the buffer may be promoting hydrolytic degradation. Amine hydrochlorides can have varying stability across different pH ranges.[7]
Troubleshooting Steps:
-
pH-Rate Profile Study: Conduct a preliminary study by dissolving the compound in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 10).
-
Monitor Degradation: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Identify Optimal pH: Determine the pH at which the compound exhibits the highest stability (lowest rate of degradation). For some hydrochloride salts, optimal stability is found in the pH range of 4.5-5.5.[7]
-
Buffer Catalysis: Be aware that certain buffer species (e.g., citrate, phosphate) can catalyze degradation.[7] If instability persists, consider using a different buffer system.
Guide 2: Product Shows Degradation After Storage
Issue: The solid form of this compound shows signs of degradation after being stored in the lab.
Possible Causes:
-
Exposure to Light: Photodegradation may occur if the compound is not stored in a light-protected container.
-
Exposure to Air/Moisture: The compound may be hygroscopic or susceptible to oxidation.
-
Elevated Temperature: Storage at ambient, fluctuating temperatures may be insufficient to ensure stability.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in an amber vial or a container protected from light.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.
-
Controlled Temperature: Store the compound at a recommended, controlled temperature (e.g., 4°C or -20°C), as determined by stability studies.[8]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradants.[1][3][5]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL. A mixture of acetonitrile (B52724) and water is often a suitable solvent.[5]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at appropriate time intervals. Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. Withdraw samples at time intervals.
-
Thermal Degradation: Place the solid compound in a calibrated oven at 80°C. Withdraw samples at time intervals, dissolve in the mobile phase, and analyze.
-
Photolytic Degradation: Expose both the solid compound and the stock solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the mass of the degradation products.[6]
Data Presentation
The results of a forced degradation study should be summarized to clearly show the extent of degradation and the formation of impurities under each stress condition.
Table 1: Representative Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Assay of (2R,3R)-Dap-NE (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) | Total Impurities (%) | Mass Balance (%) |
| Control | 48 | 99.8 | ND | ND | 0.2 | 100.0 |
| 0.1 M HCl, 60°C | 24 | 88.5 | 9.8 (DP1) | ND | 11.5 | 99.3 |
| 0.1 M NaOH, 60°C | 8 | 85.2 | 12.1 (DP1) | 1.5 (DP3) | 14.8 | 99.1 |
| 3% H₂O₂, RT | 48 | 91.3 | ND | 7.9 (DP2) | 8.7 | 99.5 |
| Thermal (Solid), 80°C | 48 | 98.1 | 0.8 (DP4) | ND | 1.9 | 99.6 |
| Photolytic (Solution) | 48 | 96.5 | ND | ND | 3.5 | 99.2 |
ND: Not Detected. DP: Degradation Product. Mass balance is calculated to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2R,3R)-Dap-NE Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,3R)-Dap-NE hydrochloride, a substituted diamino acid analog. The information addresses common side reactions, impurity formation, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the critical steps?
A1: A plausible and common synthetic strategy for preparing this compound involves the selective N-ethylation of a protected (2R,3R)-2,3-diaminopropionic acid (Dap) precursor, followed by deprotection and salt formation. The key steps typically include:
-
Protection: Orthogonal protection of the two amino groups and the carboxylic acid of (2R,3R)-Dap. For example, using Boc (tert-butyloxycarbonyl) for one amine, Cbz (carboxybenzyl) for the other, and a methyl or ethyl ester for the carboxylic acid.
-
Selective N-Ethylation: Alkylation of the less sterically hindered or more reactive amino group with an ethylating agent (e.g., ethyl iodide, diethyl sulfate). This step is critical for avoiding di-alkylation and ensuring regioselectivity.
-
Deprotection: Removal of the protecting groups under conditions that do not compromise the stereochemistry of the molecule.
-
Hydrolysis (if an ester): Saponification of the ester to the free carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid to yield the desired hydrochloride salt.
Q2: What are the most common impurities observed during the synthesis of this compound?
A2: The most common impurities are typically process-related and can arise from incomplete reactions or side reactions. These may include:
-
Unreacted Starting Material: Incomplete N-ethylation can leave residual protected (2R,3R)-Dap.
-
Di-ethylated Byproduct: Over-alkylation can lead to the formation of N,N'-diethyl-(2R,3R)-Dap.
-
Regioisomers: If the protection strategy is not optimal, ethylation may occur on the undesired amino group, leading to a regioisomeric product.
-
Racemization Products: Harsh reaction conditions (e.g., strong base or high temperatures) during certain steps can lead to epimerization at one of the chiral centers.
Q3: How can I monitor the progress of the N-ethylation reaction?
A3: The reaction progress can be effectively monitored using chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick method to observe the consumption of the starting material and the appearance of the product spot. For more accurate and quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What are the best practices for minimizing the formation of the di-ethylated byproduct?
A4: To minimize di-ethylation, the following strategies are recommended:
-
Stoichiometry Control: Use a controlled amount of the ethylating agent, typically 1.0 to 1.2 equivalents relative to the protected Dap starting material.
-
Slow Addition: Add the ethylating agent dropwise at a low temperature to control the reaction rate and minimize localized high concentrations.
-
Reaction Temperature: Maintain a low to moderate reaction temperature to favor mono-alkylation.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-DNE-01 | Low yield of the desired mono-ethylated product. | 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Poor quality of the ethylating agent. | 1. Monitor the reaction closely by TLC or HPLC to ensure completion. 2. Optimize the reaction temperature and time based on small-scale experiments. 3. Use a fresh, high-purity ethylating agent. |
| SYN-DNE-02 | Presence of significant amounts of di-ethylated impurity. | 1. Excess of ethylating agent. 2. High reaction temperature. 3. Concentrated reaction mixture. | 1. Carefully control the stoichiometry of the ethylating agent. 2. Perform the reaction at a lower temperature. 3. Use a more dilute reaction mixture to reduce the probability of the second ethylation. |
| SYN-DNE-03 | Formation of regioisomers. | 1. Insufficient differentiation in the reactivity of the two protected amino groups. | 1. Re-evaluate the choice of protecting groups to ensure one is significantly more hindered or electronically deactivated than the other. |
| SYN-DNE-04 | Product is difficult to purify or isolate as the hydrochloride salt. | 1. Presence of closely related impurities. 2. The product may be hygroscopic. 3. Improper pH adjustment during salt formation. | 1. Utilize column chromatography with a carefully selected solvent system for purification of the free base before salt formation. 2. Handle the final product in a dry atmosphere (e.g., glove box). 3. Slowly add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) to a solution of the purified free base until precipitation is complete. |
Experimental Protocols
Protocol 1: General Procedure for N-Ethylation of a Protected (2R,3R)-Dap Derivative
-
Dissolve the orthogonally protected (2R,3R)-Dap derivative (1 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) and cool the mixture to 0°C in an ice bath.
-
Slowly add the ethylating agent (e.g., ethyl iodide, 1.1 eq.) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
Visual Guides
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis side reactions.
Technical Support Center: Enhancing the Purity of (2R,3R)-Dap-NE Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (2R,3R)-Dap-NE hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can originate from the synthesis and purification processes. These may include:
-
Diastereomers: Other stereoisomers of Dap-NE formed during synthesis.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
By-products: Unwanted products from side reactions, particularly during the removal of protecting groups.
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.
-
Inorganic Salts: Salts formed during pH adjustments or work-up procedures.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary technique for determining stereoisomeric purity.[1] Other critical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To quantify chemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify process-related impurities.[1]
Q3: What are the primary methods for purifying this compound?
A3: The two primary methods for enhancing the purity of this compound are recrystallization and column chromatography. Recrystallization is effective for removing most impurities if a suitable solvent system is found.[1] Column chromatography, particularly preparative HPLC, can be used for more challenging separations, such as removing closely related diastereomers.
Q4: How can I remove residual solvents from my final product?
A4: Residual solvents can often be removed by drying the purified crystals under a high vacuum. If solvents are trapped within the crystal lattice, a re-dissolution in a suitable solvent followed by precipitation or recrystallization may be necessary.[2]
Troubleshooting Guides
Chromatographic Purification
This section provides troubleshooting for common issues encountered during the HPLC-based purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Diastereomers | 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase composition is not optimal. 3. Temperature fluctuations. | 1. Screen different polysaccharide-based or macrocyclic glycopeptide-based CSPs. 2. Adjust the ratio of organic modifier and acidic/basic additives. 3. Use a column thermostat to maintain a consistent temperature. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mobile phase pH is not optimal. | 1. Adjust the concentration of mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA). 2. Reduce the sample concentration or injection volume. 3. Modify the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Splitting or Broadening | 1. Column contamination or void. 2. Sample solvent is incompatible with the mobile phase. 3. Co-elution of a closely related impurity. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the initial mobile phase. 3. Optimize the mobile phase composition to improve selectivity. |
Recrystallization
This section addresses common challenges during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | Re-heat the solution until the oil dissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent or solvent system.[3][4] |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, preventing supersaturation. 2. The solution is supersaturated but requires a nucleation site. | 1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][4] 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[1][5] |
| Low Recovery of Purified Product | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used for dissolution. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][5] |
| Impurities Remain After Recrystallization | The chosen solvent system is not effective at excluding the specific impurity. | Consider a different solvent or a solvent-pair system. For colored impurities, treatment with activated charcoal before hot filtration may be effective.[1] |
Quantitative Data
The following table presents illustrative data for the purification of this compound using different methods. Actual results may vary depending on the initial purity and specific experimental conditions.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Single Solvent Recrystallization | 95.0% | 99.0% | 75-85% | Solvent: Isopropanol (B130326). Effective for removing non-polar impurities. |
| Solvent-Pair Recrystallization | 98.0% | >99.5% | 65-80% | Solvents: Isopropanol/Diethyl Ether. Good for inducing precipitation and high purity.[1] |
| Preparative HPLC | 90.0% (with 5% diastereomer) | >99.8% | 40-60% | Utilizes a chiral stationary phase to remove stereoisomers. |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method
This protocol provides a starting point for assessing the chiral purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol) and a non-polar solvent (e.g., hexane) with an acidic and a basic additive (e.g., 0.1% TFA and 0.1% DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage of each stereoisomer.
Protocol 2: Recrystallization using a Solvent Pair
This protocol describes a general procedure for recrystallizing this compound using an isopropanol/diethyl ether solvent system.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot isopropanol to dissolve the solid completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Precipitation: While the solution is still warm, add diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point).[1]
-
Re-dissolution: Add a few drops of hot isopropanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under a high vacuum to remove residual solvents.
Visualizations
Caption: Workflow for purification and analysis.
Caption: Troubleshooting logic for recrystallization.
References
Technical Support Center: Challenges in Scaling Up (2R,3R)-Dap-NE Hydrochloride Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2R,3R)-Dap-NE hydrochloride and related chiral diamine prodrugs. The information is designed to address common challenges encountered during laboratory experiments and the transition to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: While specific public information on "this compound" is limited, based on its nomenclature, it is likely a chiral diamine with a specific stereochemistry at the second and third positions of a pentane (B18724) or similar backbone ("Dap"). The "NE" may indicate its intended pharmacological activity, possibly as a norepinephrine (B1679862) reuptake inhibitor. As a hydrochloride salt, it is formulated to improve solubility and stability. The precise stereoisomeric configuration ((2R,3R)) is critical for its biological activity.[1]
Q2: What are the primary challenges in the synthesis of chiral 1,2-diamines like (2R,3R)-Dap-NE?
A2: The synthesis of chiral 1,2-diamines presents several challenges, including the stereoselective formation of the two adjacent chiral centers.[2][3] Achieving high diastereoselectivity and enantioselectivity is crucial and often requires specialized chiral catalysts or auxiliaries.[2][4] Subsequent separation of stereoisomers can be complex and may require chiral chromatography or diastereomeric salt resolution.[5]
Q3: Why is the hydrochloride salt form typically used for compounds like this?
A3: The hydrochloride salt form is often used for amine-containing drug candidates to enhance their aqueous solubility, which can improve bioavailability.[6] It also generally increases the compound's stability and facilitates handling and formulation into solid dosage forms.[1]
Q4: What are the general considerations for scaling up the synthesis of a chiral prodrug?
A4: Scaling up the synthesis of a chiral prodrug requires careful consideration of several factors. These include maintaining stereochemical integrity, managing reaction exotherms, ensuring efficient mixing, and developing robust purification and crystallization procedures that are effective at a larger scale.[7][8] The choice of reagents and solvents may also need to be re-evaluated for cost, safety, and environmental impact at an industrial scale.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in the Key Stereocenter-Forming Reaction | - Inadequate catalyst activity or loading.- Suboptimal reaction temperature or pressure.- Presence of impurities in starting materials or solvents. | - Screen different chiral ligands or catalysts.- Optimize reaction parameters (temperature, pressure, reaction time).- Ensure the use of high-purity, anhydrous starting materials and solvents. |
| Poor Enantiomeric Excess (ee%) | - Racemization of the desired enantiomer during the reaction or workup.- Inefficient chiral resolution method. | - Investigate the stability of the chiral centers under the reaction and purification conditions.- Optimize the chiral resolution process, for example, by screening different resolving agents or chiral chromatography conditions.[5] |
| Formation of Impurities | - Side reactions due to incorrect stoichiometry or temperature fluctuations.- Degradation of the product under reaction or workup conditions. | - Maintain strict control over reagent stoichiometry and reaction temperature.- Use analytical techniques like HPLC or GC-MS to identify impurities and their formation pathways to devise mitigation strategies. |
| Difficulties in Product Isolation and Purification | - The product may be an oil or difficult to crystallize.- Co-precipitation of impurities with the final product. | - Screen a variety of solvents for crystallization.- Consider converting the free base to its hydrochloride salt to induce crystallization.[1]- Employ chromatographic purification if necessary, though this may be less ideal for large-scale production. |
| Inconsistent Hydrochloride Salt Formation | - Presence of water in the solvent.- Incorrect stoichiometry of hydrochloric acid.- Co-precipitation of starting materials or byproducts. | - Use anhydrous solvents for the salt formation step.- Carefully control the addition of HCl (e.g., as a solution in an anhydrous solvent).- Purify the free base before salt formation. |
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following represents a generalized, plausible workflow for the synthesis and purification of a chiral diamine hydrochloride, which can be adapted by researchers.
Illustrative Synthesis and Purification Workflow
Caption: Generalized workflow for the synthesis and purification of a chiral diamine hydrochloride.
Key Experimental Steps (Hypothetical)
-
Stereoselective Synthesis of the Diamine Backbone:
-
A common strategy involves the stereoselective addition of an amine to a chiral substrate. For instance, a chiral epoxide can be opened with an amine, or an asymmetric reductive amination can be performed on a suitable ketone precursor.
-
Alternatively, a diastereoselective alkylation of a chiral enolate can be employed to set one stereocenter, followed by conversion of a functional group to the second amine.
-
-
Purification of the Free Base:
-
The crude product (free base) may require purification to remove byproducts and unreacted starting materials.
-
If the free base is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often the preferred method for large-scale purification.
-
If it is an oil, column chromatography may be necessary at the lab scale. For scale-up, alternative purification methods like distillation (if thermally stable) or salt formation-recrystallization-liberation cycles should be explored.
-
-
Hydrochloride Salt Formation and Final Crystallization:
-
The purified free base is dissolved in an anhydrous solvent (e.g., isopropanol, diethyl ether).
-
A stoichiometric amount of anhydrous hydrochloric acid (as a gas or a solution in an anhydrous solvent) is slowly added with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. The slurry is then cooled to ensure complete crystallization.
-
The solid product is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.
-
Quantitative Data Summary
The following table presents illustrative data for key process parameters that are typically monitored during the scale-up of a chiral amine synthesis. The values are hypothetical and will vary depending on the specific reaction.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Yield (Overall) | 60-70% | 55-65% | Yield losses on scale-up can occur due to less efficient mixing, mass transfer limitations, and more complex workup procedures. |
| Diastereomeric Ratio | >98:2 | >95:5 | Maintaining temperature control is critical, as even small variations can impact stereoselectivity.[7] |
| Enantiomeric Excess (ee%) | >99% | >99% | The chiral integrity of the product must be maintained throughout the process, including during purification and drying. |
| Purity (HPLC) | >99.5% | >99.0% | Impurity profiles can change on scale-up; new impurities may appear due to longer reaction times or localized "hot spots".[7] |
| Crystallization Time | 2-4 hours | 12-24 hours | Cooling profiles need to be carefully controlled during scale-up to ensure consistent crystal size and purity. |
| Filtration and Drying Time | <1 hour | 8-16 hours | Filtration and drying equipment at larger scales can significantly impact cycle times. |
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Aggregation in ADC-Dap-NE Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs), with a focus on conjugates involving Dap-like linkers and highly hydrophobic payloads similar to norepinephrine (B1679862) (NE) derivatives, such as auristatins.
Frequently Asked Questions (FAQs)
Q1: What are ADC-Dap-NE conjugates and why are they prone to aggregation?
A1: ADC-Dap-NE conjugates refer to Antibody-Drug Conjugates constructed with a dipeptide linker containing a component like Diaminopropionic acid (Dap) and a highly hydrophobic payload, for which "NE" is a placeholder representing molecules with structural similarities to norepinephrine or other potent, hydrophobic cytotoxic agents like auristatins (e.g., MMAE) or dolastatins. The primary driver of aggregation in these conjugates is the increased hydrophobicity imparted by the payload. This heightened hydrophobicity promotes intermolecular interactions as the ADC molecules self-associate to minimize the exposed hydrophobic surface area in the aqueous formulation buffer.[1]
Q2: What are the main causes of aggregation in ADC-Dap-NE conjugates?
A2: Aggregation of ADC-Dap-NE conjugates is a multifaceted issue stemming from several factors:
-
Payload Hydrophobicity: The intrinsic hydrophobicity of the "NE" payload is a major contributor. Conjugating these molecules to the antibody's surface increases the overall hydrophobicity of the ADC, leading to self-association.[2][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated payload molecules per antibody increases the ADC's overall hydrophobicity, making it more susceptible to aggregation.[5][6][7]
-
Suboptimal Formulation: An inappropriate buffer pH, especially one close to the antibody's isoelectric point (pI), can reduce electrostatic repulsion between ADC molecules and promote aggregation. Low ionic strength can also contribute to instability.[8][9][10]
-
Conjugation Process: The chemical conditions used during conjugation, including the use of organic co-solvents to dissolve the hydrophobic payload-linker, can stress the antibody and lead to unfolding and subsequent aggregation.[11]
-
Environmental Stress: Exposure to elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., agitation) can induce conformational changes and promote the formation of aggregates.[5][12][13]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact aggregation?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing ADC aggregation. A higher DAR generally leads to a greater propensity for aggregation. This is because each conjugated payload molecule increases the overall surface hydrophobicity of the antibody. Studies have shown a direct correlation between higher DAR values and increased aggregation rates, particularly under thermal stress.[5][6][14] For instance, ADCs with a DAR of 8 have been observed to aggregate significantly more than those with a DAR of 2 or 4.[15][16]
Q4: Can the choice of linker influence ADC aggregation?
A4: Yes, the linker chemistry plays a crucial role in mitigating aggregation. Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can effectively counteract the hydrophobicity of the payload. These hydrophilic linkers can increase the solubility of the ADC and create a steric shield that reduces intermolecular hydrophobic interactions, thereby preventing aggregation.[17]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common aggregation issues encountered with ADC-Dap-NE conjugates.
Issue 1: Significant aggregation observed immediately after conjugation.
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.0-8.0). Avoid pH values near the antibody's pI. |
| High Concentration of Organic Solvent | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the payload-linker. Add the payload-linker solution slowly to the antibody solution with gentle mixing. |
| High DAR | If feasible for the desired potency, consider reducing the target DAR. A lower DAR will decrease the overall hydrophobicity of the ADC.[6][18] |
Issue 2: Increased aggregation during purification.
| Potential Cause | Troubleshooting Action |
| Inappropriate Purification Buffer | Screen different purification buffers to find the optimal pH and ionic strength for your ADC. Consider adding stabilizing excipients like sucrose (B13894) or polysorbates. |
| Harsh Purification Method | Optimize purification parameters to minimize stress on the ADC. For chromatography methods, adjust flow rates and gradient slopes. Consider alternative purification techniques like tangential flow filtration (TFF). |
Issue 3: Aggregation occurs during storage.
| Potential Cause | Troubleshooting Action |
| Suboptimal Formulation | Conduct a formulation screening study to identify a stable buffer system. Key parameters to optimize include pH, ionic strength, and the type and concentration of excipients (e.g., surfactants, sugars, amino acids).[17][19] |
| Inappropriate Storage Temperature | Determine the optimal storage temperature for your ADC. For frozen storage, use cryoprotectants like sucrose or trehalose. Avoid repeated freeze-thaw cycles.[19] |
| Light Exposure | Protect the ADC from light, especially if the payload or linker is photosensitive. |
| Mechanical Stress | Handle the ADC solution gently. Avoid vigorous shaking or vortexing. |
Quantitative Data on ADC Aggregation
The following tables summarize quantitative data on the impact of various factors on ADC aggregation.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) and Temperature on ADC Thermal Stability [14][15]
| ADC | DAR | T1/2 (°C) |
| Brentuximab Vedotin | 4 | 56 |
| 6 | 51 | |
| 8 | 47 | |
| Enfortumab Vedotin | 4 | 52 |
| 6 | 50 | |
| 8 | 47 |
T1/2 represents the temperature at which 50% of the ADC has aggregated.
Table 2: Impact of pH and Temperature Stress on ADC Aggregation (Trastuzumab-DM1) [20]
| Condition | % Monomer | % Aggregates |
| Control | >99% | <1% |
| pH 1.0, then pH 10.0, then pH 6.0 + 60°C for 1 hr | 54% | 46% |
Table 3: Influence of Excipients on Agitation-Induced Aggregation of a Monoclonal Antibody [21]
| Formulation | Number of Particles (>1µm) |
| mAb without Polysorbate | ~3000 |
| mAb with Polysorbate 20 | ~30 |
| mAb with Polysorbate 80 | <30 |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0)[22]
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[20]
-
HPLC system with a UV detector
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[22]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter.[19]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[19]
-
Data Acquisition: Run the chromatography for a sufficient time to allow for the elution of all species (typically 20-30 minutes). Monitor the absorbance at 280 nm.[22]
-
Data Analysis: Integrate the peak areas corresponding to the HMW species (eluting first), the monomer, and any low molecular weight (LMW) species. Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / Total area of all peaks) * 100
Protocol 2: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of an ADC sample as an indicator of aggregation.
Materials:
-
ADC sample
-
Formulation buffer
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in the desired formulation buffer. Centrifuge the sample to remove any large particulates.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature and acquisition time.
-
Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument. Initiate the measurement.
-
Data Analysis: The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (%Pd). An increase in the average Rh and/or %Pd over time or under stress conditions indicates aggregation.
Protocol 3: Determination of ADC Thermal Stability by Differential Scanning Fluorimetry (DSF)
Objective: To determine the melting temperature (Tm) of an ADC as a measure of its thermal stability.
Materials:
-
ADC sample
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
DSF-compatible PCR plate
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Sample Preparation: Prepare a master mix containing the ADC sample at a final concentration of 0.1-0.5 mg/mL and SYPRO Orange dye at a final dilution of 1:1000 in the desired buffer.
-
Plate Loading: Aliquot the master mix into the wells of a 96-well PCR plate.
-
Thermal Ramping: Place the plate in the real-time PCR instrument. Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition. A lower Tm indicates lower thermal stability.
Visualizations
Caption: Mechanism of hydrophobicity-induced ADC aggregation.
Caption: Workflow for comprehensive ADC aggregation analysis.
Caption: Decision tree for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Kinetics of Antibody Aggregation at Neutral pH and Ambient Temperatures Triggered by Temporal Exposure to Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregation and pH-temperature phase behavior for aggregates of an IgG2 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. njbio.com [njbio.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: (2R,3R)-Dap-NE Hydrochloride and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (2R,3R)-Dap-NE hydrochloride and similar small molecule hydrochloride salts. The following information is designed to address common challenges encountered during in vitro experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrochloride compound is showing poor solubility in PBS at neutral pH. What can I do?
A1: Poor aqueous solubility is a common issue with hydrochloride salts, especially at neutral or higher pH.[1][2] Here are several strategies to address this:
-
pH Adjustment: The solubility of hydrochloride salts is often pH-dependent. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4.5-6.5) as this can improve solubility.[2]
-
Co-solvents: The use of organic co-solvents like DMSO or ethanol (B145695) can aid in initial dissolution. However, be mindful of the final concentration of the co-solvent in your assay, as it can affect cell viability and assay performance.
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as creating amorphous solid dispersions or salt forms with different counter-ions to improve solubility and bioavailability.[1]
-
Sonication: Gentle sonication can help to break up aggregates and improve the rate of dissolution.
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
A2: Variability in in vitro assays can stem from several factors.[3] Key areas to investigate include:
-
Inconsistent Experimental Conditions: Small variations in temperature, pH, incubation times, and cell passage number can lead to significant differences in results.[3] Ensure all experimental parameters are tightly controlled.
-
Cell Health and Confluency: The health and confluency of your cell monolayer are critical for reproducible results, particularly in permeability assays. Regularly monitor cell morphology and ensure consistent seeding density.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Calibrate your pipettes regularly and use appropriate techniques.
-
Reagent Stability: Ensure that all reagents, including your compound stock solutions, are stored correctly and have not degraded.
Q3: How do I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: To determine if your compound is a substrate for efflux transporters, you can perform a bidirectional permeability assay using cell lines that overexpress the transporter of interest (e.g., MDCKII-Pgp).[4][5] The key steps are:
-
Measure the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B).
-
An efflux ratio significantly greater than 1 suggests that your compound is actively transported by an efflux pump.[4]
-
You can confirm this by performing the assay in the presence of a known inhibitor of the transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.[5]
Experimental Protocols & Data Presentation
Cell Permeability Assay using Caco-2 Cells
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[4][6]
Methodology:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Cell Seeding: Seed Caco-2 cells onto Transwell® permeable supports and allow them to differentiate for 21-25 days, forming a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before the experiment.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution of your compound to the apical (donor) compartment.
-
Incubate at 37°C with gentle agitation.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.[4]
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral compartment and collect samples from the apical compartment.[6]
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.[4]
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
Table 1: Representative Data for Compound Permeability in Caco-2 Cells
| Compound | Direction | Concentration (µM) | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| Compound-HCl | A to B | 10 | 2.5 | 3.2 |
| Compound-HCl | B to A | 10 | 8.0 | |
| Propranolol (High Permeability) | A to B | 10 | 25.0 | ~1.0 |
| Atenolol (Low Permeability) | A to B | 10 | 0.5 | ~1.0 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Visualizations
Caption: Workflow for Caco-2 Cell Permeability Assay.
Caption: Troubleshooting Logic for In Vitro Assays.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Drug Conjugates: Featuring (2R,3R)-Dap-NE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), is continually evolving, with the linker component playing a pivotal role in defining the efficacy and safety of these complex molecules. Cleavable linkers, designed to be stable in systemic circulation and release their potent payloads under specific physiological conditions, are a cornerstone of modern ADC design. This guide provides an objective comparison of various cleavable linker technologies, with a focus on the dipeptide linker class, which includes (2R,3R)-Dap-NE hydrochloride.
This compound is a dipeptide-based cleavable linker utilized in the synthesis of ADCs. While specific head-to-head comparative performance data for this compound is not extensively available in the public domain, its classification as a dipeptide linker allows for a robust comparison against other major classes of cleavable linkers by using data from well-characterized dipeptide linkers like Val-Cit (valine-citrulline) as a benchmark.
Mechanisms of Action: A Comparative Overview
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to exploit the unique microenvironment of tumor tissues or the intracellular compartments of cancer cells. The primary mechanisms are enzymatic cleavage, pH-dependent hydrolysis, and reduction by intracellular thiols.
1. Enzyme-Sensitive Linkers (e.g., Dipeptides like (2R,3R)-Dap-NE and Val-Cit)
These linkers incorporate a short peptide sequence that is a substrate for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[1][2] Upon internalization of the ADC, the linker is cleaved by these enzymes, releasing the cytotoxic payload. The dipeptide Val-Cit is the most clinically validated enzyme-cleavable linker.[2]
2. pH-Sensitive Linkers (e.g., Hydrazones)
Hydrazone-based linkers are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[3] This pH differential allows for the targeted release of the drug following internalization of the ADC.
3. Redox-Sensitive Linkers (e.g., Disulfides)
These linkers contain a disulfide bond that is susceptible to cleavage in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) than the bloodstream.[4] This mechanism allows for intracellular drug release after the ADC has been internalized.
Quantitative Performance Comparison
The selection of a cleavable linker has a profound impact on the therapeutic index of an ADC, influencing its stability, efficacy, and potential for off-target toxicity. The following tables summarize key performance parameters for different classes of cleavable linkers.
Note: The data for the Dipeptide Linker is based on studies of the well-characterized Val-Cit linker, serving as a representative for the class that includes this compound.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Representative Linker | Half-life in Human Plasma (t½) | Key Stability Considerations |
| Dipeptide | Val-Cit | > 150 hours | Generally high stability in human plasma.[2] May exhibit species-specific instability (e.g., less stable in rodent plasma due to carboxylesterases).[5] |
| pH-Sensitive | Hydrazone | ~50-100 hours | Stability is pH-dependent; some hydrolysis can occur in circulation, leading to premature drug release.[3] |
| Redox-Sensitive | Disulfide | Variable (20-100 hours) | Stability can be influenced by the steric hindrance around the disulfide bond. |
Table 2: Comparative Cleavage Efficiency
| Linker Type | Representative Linker | Cleavage Trigger | Cleavage Location | Relative Cleavage Rate |
| Dipeptide | Val-Cit | Cathepsin B | Lysosome | High |
| pH-Sensitive | Hydrazone | Acidic pH (4.5-5.5) | Endosome/Lysosome | Moderate to High |
| Redox-Sensitive | Disulfide | Glutathione (GSH) | Cytoplasm | Moderate |
Table 3: Impact on Bystander Effect
| Linker Type | Representative Linker | Payload Permeability | Bystander Effect Potential |
| Dipeptide | Val-Cit | High (with membrane-permeable payloads like MMAE) | High[6] |
| pH-Sensitive | Hydrazone | Payload Dependent | Moderate to High |
| Redox-Sensitive | Disulfide | Payload Dependent | Moderate |
Experimental Protocols
Accurate and reproducible experimental evaluation is critical for selecting the optimal linker for a given ADC candidate. Below are detailed methodologies for key assays used to characterize cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C. A parallel control incubation in phosphate-buffered saline (PBS) should be performed.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, the ADC is captured from the plasma matrix using an affinity resin (e.g., Protein A or G).
-
Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss and linker instability.
-
Data Interpretation: The percentage of intact ADC remaining at each time point is plotted to determine the plasma half-life.
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Protocol 2: In Vitro Enzymatic Cleavage Assay (for Dipeptide Linkers)
Objective: To determine the rate of enzymatic cleavage of the dipeptide linker by a specific protease (e.g., Cathepsin B).
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10 µM) in a Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant human Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the initial rate of cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
Initially, this guide was conceptualized to compare "(2R,3R)-Dap-NE hydrochloride" to non-cleavable linkers. However, it is important to clarify that This compound is not a linker itself, but an amino acid residue of the pentapeptide Dolastatin 10, a potent cytotoxic payload. Payloads like Dolastatin 10 and its synthetic analog, monomethyl auristatin E (MMAE), are typically conjugated to antibodies via cleavable linkers.
Therefore, this guide will compare a representative and widely used cleavable linker system, valine-citrulline (Val-Cit) , often used with auristatin payloads, to a common non-cleavable thioether linker (e.g., SMCC).
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between these two linker strategies lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes.[1][2] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[1][3] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Val-Cit Cleavable Linker
The Val-Cit linker is a dipeptide-based system engineered for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][4] Upon internalization of the ADC, it is trafficked to the lysosome where Cathepsin B cleaves the linker, initiating the release of the unmodified, potent payload. This targeted release of a native, often cell-permeable payload can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative cancer cells.[5][6] This can be particularly advantageous in treating heterogeneous tumors.
SMCC Non-Cleavable Linker
The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker forms a stable thioether bond with the antibody.[2][3] The payload is released only after the ADC is internalized and the entire antibody is degraded into its constituent amino acids by lysosomal proteases.[3] This process liberates the payload still attached to the linker and the conjugating amino acid (e.g., cysteine). This payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely prevents a bystander effect but can offer a better safety profile due to reduced off-target toxicity.[2][4]
Data Presentation: A Comparative Overview
The choice between a cleavable and non-cleavable linker involves a trade-off between several key performance parameters. The following tables summarize representative data from preclinical studies to provide a comparative overview. It is important to note that direct head-to-head comparisons with identical antibodies, payloads, and experimental conditions are limited in published literature. The data presented here are compiled from various sources to illustrate the performance differences.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC Example | Cell Line | Target Antigen | IC50 (ng/mL) | Key Findings |
| Cleavable (Val-Cit) | Anti-HER2-VC-MMAE | SK-BR-3 (HER2+++) | HER2 | ~10-50 | Potent cytotoxicity in antigen-positive cells.[7] |
| Cleavable (Val-Cit) | Anti-HER2-VC-MMAE | MDA-MB-468 (HER2-) | HER2 | >10,000 | High selectivity for antigen-positive cells. |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | BT-474 (HER2+++) | HER2 | ~20-60 | Potent cytotoxicity, comparable to cleavable linkers in high antigen expressing cells.[7] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | JIMT-1 (HER2++) | HER2 | ~25-80 | Efficacy is highly dependent on efficient internalization and lysosomal degradation.[7] |
Table 2: Plasma Stability
| Linker Type | ADC Example | Species | Half-life of Conjugated Payload | Key Findings |
| Cleavable (Val-Cit) | Generic VC-MMAE ADC | Mouse | < 24 hours | Prone to premature cleavage by carboxylesterase Ces1C in mouse plasma, complicating preclinical evaluation.[8][9] |
| Cleavable (Val-Cit) | Generic VC-MMAE ADC | Human | Generally stable | More stable in human plasma compared to mouse plasma, but can be susceptible to cleavage by human neutrophil elastase.[10][11] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse/Human | > 100 hours | Exhibits significantly higher plasma stability, leading to a lower risk of premature drug release and off-target toxicity.[3][8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Key Findings |
| Cleavable (Val-Cit) | Anti-CD30-VC-MMAE | Hodgkin Lymphoma | Can achieve complete tumor regression, partly attributed to the bystander effect in heterogeneous tumors. |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | HER2+ Breast Cancer | Highly effective in tumors with high and uniform antigen expression and efficient ADC internalization. |
| Comparison | Generic ADCs | Various | The superior plasma stability of non-cleavable linkers can translate to an improved therapeutic window and in vivo efficacy in some models.[3][12] However, the bystander effect of cleavable linkers can be crucial for efficacy in solid tumors with varied antigen expression.[13] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload in cell culture medium. Add the diluted compounds to the cells and incubate for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[6]
Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
-
Incubation: Incubate the test ADC in mouse or human plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours). A buffer control should be run in parallel.
-
Sample Collection: At each time point, collect aliquots and freeze them at -80°C.
-
ADC Capture: Thaw the samples and isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody.
-
Analysis by LC-MS: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[14][15]
Bystander Killing Assay (Co-culture Method)
This assay quantifies the ability of the released payload to kill neighboring antigen-negative cells.[13][16]
-
Cell Seeding: Seed a mixture of antigen-positive cells and antigen-negative cells (engineered to express a fluorescent protein like GFP for differentiation) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with a serial dilution of the test ADC and control ADCs (e.g., an ADC with a non-cleavable linker).
-
Incubation: Incubate the plate for 3 to 6 days.
-
Viability Assessment: Assess the viability of the antigen-negative (GFP-positive) cells using flow cytometry or high-content imaging. A decrease in the viability of the antigen-negative population in the presence of antigen-positive cells indicates a bystander effect.[6]
In Vivo Efficacy Study in a Xenograft Mouse Model
This model evaluates the anti-tumor activity of the ADC in a living organism.[17][18]
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC at various doses, isotype control ADC). Administer the treatments, typically intravenously.
-
Efficacy Assessment: Measure tumor volume and body weight twice weekly. The primary endpoint is typically tumor growth inhibition or regression.
Mandatory Visualizations
Caption: General structures of ADCs with cleavable (Val-Cit) and non-cleavable (SMCC) linkers.
Caption: Payload release mechanisms for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for evaluating ADC performance.
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors, including the target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome.
-
Cleavable linkers , such as Val-Cit, offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability, particularly in preclinical rodent models, which can lead to off-target toxicity.[4][12][19]
-
Non-cleavable linkers , like SMCC, provide enhanced plasma stability and a generally better safety profile but lack a significant bystander effect.[2][3] Their efficacy is highly dependent on high antigen expression, and efficient ADC internalization and degradation.
Ultimately, the optimal linker choice requires a thorough understanding of the target biology and the physicochemical properties of the payload. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of (2R,3R)-Dap-NE Hydrochloride-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Biological Activity of Microtubule-Targeting Agents, with a Focus on Dolastatin 10 Analogues Containing the (2R,3R)-Dap-NE Moiety.
(2R,3R)-Dap-NE hydrochloride is a key structural component of Dolastatin 10, a potent antimitotic peptide originally isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic analogues, the auristatins, are highly effective cytotoxic agents that have garnered significant interest in oncology. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division, ultimately leading to apoptosis in cancer cells. This guide provides a comparative analysis of the bioactivity of Dolastatin 10 and its derivatives against other well-established microtubule-targeting agents, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Bioactivity of Microtubule-Targeting Agents
The cytotoxic and tubulin polymerization inhibitory activities of various compounds are summarized below. These values, presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition), are crucial metrics for evaluating the potency of these agents.
| Compound Class | Compound | Cancer Cell Line | Cytotoxicity (GI50/IC50) | Tubulin Polymerization Inhibition (IC50) |
| Dolastatins & Analogues | Dolastatin 10 | L1210 leukemia | 0.03 nM[1][2] | 2.2 µM[3] |
| NCI-H69 lung cancer | 0.059 nM[1][2] | |||
| DU-145 prostate cancer | 0.5 nM[1][2] | |||
| HT-29 colon cancer | 0.06 nM[3] | |||
| MCF-7 breast cancer | 0.03 nM[3] | |||
| Monomethyl Auristatin E (MMAE) | HeLa | ~3 nM[4] | Potent inhibitor[4] | |
| Dolastatin 10 analogue (P2/P4 azide (B81097) modified) | MOLM13 leukemia | 0.057 nM[5][6] | Not specified | |
| Vinca Alkaloids | Vinblastine | Various | ~10 nM[7] | Potent inhibitor |
| Vincristine | Various | ~10 nM[7] | Potent inhibitor | |
| Taxanes | Paclitaxel | TNBC breast cancer | 0.7-17 nM | Stabilizes microtubules |
| Colchicine Site Binders | Colchicine | Various | Micromolar range | 3.2 µM[8] |
| Combretastatin A-4 | Various | Sub-micromolar range | Potent inhibitor |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of validating these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of Dolastatin 10 and other microtubule destabilizing agents.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Dipeptide ADC Linkers
For Immediate Release
In the intricate world of antibody-drug conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of the dipeptide linker, (2R,3R)-Dap-NE hydrochloride, alongside commonly used alternatives, with a focus on potential cross-reactivity. While direct comparative experimental data for this compound is not publicly available, this document offers a framework for its evaluation based on its structural characteristics and established methodologies for assessing linker stability and specificity.
Introduction to this compound and Dipeptide Linkers
This compound, chemically known as (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanaMide hydrochloride, is a dipeptide-based linker utilized in the synthesis of ADCs.[1] Dipeptide linkers are a class of cleavable linkers designed to be stable in systemic circulation and selectively processed by proteases within the lysosomal compartment of target cancer cells.[][3][4] The most prevalent dipeptide linkers in clinically approved and investigational ADCs are Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[4][][6]
The primary mechanism of action for these linkers involves enzymatic cleavage by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.[][7][8] This targeted release of the cytotoxic payload within the cancer cell minimizes systemic toxicity.
Structural Comparison and Cross-Reactivity Potential
A comparative analysis of the chemical structures of this compound, Val-Cit, and Val-Ala linkers can provide insights into their potential for cross-reactivity.
| Linker | Key Structural Features | Potential for Cathepsin B Cleavage | Potential for Cross-Reactivity with Other Proteases |
| This compound | Contains a diamino-propanoic acid derivative. The specific dipeptide-like structure would need to be assessed for its fit into the active site of cathepsin B and other proteases. | Hypothesized: The susceptibility to cathepsin B would depend on how closely the Dap-NE structure mimics the preferred dipeptide substrates of the enzyme. | Hypothesized: The unique structure may exhibit a different protease sensitivity profile compared to Val-Cit and Val-Ala, potentially reducing off-target cleavage by other lysosomal or extracellular proteases. |
| Valine-Citrulline (Val-Cit) | A well-established dipeptide substrate for cathepsin B.[][7] | High: Widely documented as being efficiently cleaved by cathepsin B.[][8] | Moderate: While primarily cleaved by cathepsin B, some studies suggest it can be a substrate for other cathepsins as well, which could lead to off-target toxicities.[9] |
| Valine-Alanine (Val-Ala) | Another dipeptide linker recognized by cathepsin B.[10][11] | High: Demonstrates efficient cleavage by cathepsin B, with some studies suggesting comparable performance to Val-Cit.[4][] | Moderate: Similar to Val-Cit, it may be susceptible to cleavage by other proteases. However, some research indicates it may have a different stability profile in certain biological matrices.[] |
Hypothetical Signaling Pathway for an ADC with a Dipeptide Linker
The following diagram illustrates the generally accepted mechanism of action for an antibody-drug conjugate employing a protease-cleavable dipeptide linker.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are necessary. The following protocols provide a comprehensive framework for such an investigation.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in human plasma to assess the potential for premature payload release.
Methodology:
-
Incubate the ADC (conjugated with this compound and a model payload) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).
-
Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A/G).
-
Analyze the drug-to-antibody ratio (DAR) of the isolated ADC at each time point using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Quantify the amount of free payload in the plasma supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lysosomal and Specific Protease Cleavage Assay
Objective: To determine the susceptibility of the linker to cleavage by lysosomal proteases and to identify the specific enzymes responsible.
Methodology:
-
Incubate the ADC with isolated human liver lysosomes or specific recombinant proteases (e.g., cathepsin B, cathepsin L, MMPs) in an appropriate buffer at 37°C.
-
Collect samples at multiple time points.
-
Stop the enzymatic reaction (e.g., by adding a protease inhibitor cocktail or by heat inactivation).
-
Quantify the released payload at each time point by LC-MS/MS.
-
For experiments with specific proteases, calculate kinetic parameters (kcat/Km) to determine cleavage efficiency.
Cell-Based Cytotoxicity and Bystander Effect Assay
Objective: To assess the target-specific cell-killing activity of the ADC and its potential to affect neighboring antigen-negative cells (bystander effect).
Methodology:
-
Culture a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Treat the cells with serial dilutions of the ADC.
-
As a control, use a non-targeting ADC with the same linker-payload.
-
After a defined incubation period (e.g., 72-96 hours), measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
To assess the bystander effect, co-culture the target antigen-positive cells with antigen-negative cells and treat with the ADC. Measure the viability of both cell populations.
Experimental Workflow for Cross-Reactivity Studies
The following diagram outlines a logical workflow for conducting a comprehensive cross-reactivity study of an ADC linker.
Caption: Workflow for assessing the cross-reactivity of an ADC linker.
Conclusion
The selection of an appropriate linker is paramount in the development of safe and effective antibody-drug conjugates. While this compound presents a novel dipeptide linker, its cross-reactivity profile remains to be fully elucidated through empirical studies. The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for researchers and drug developers to systematically evaluate its performance against established alternatives like Val-Cit and Val-Ala. Such investigations are essential to ensure the targeted and controlled release of cytotoxic payloads, thereby optimizing the therapeutic window of next-generation ADCs.
References
- 1. Dap-NE (hydrochloride) ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mPEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 11. Val-ala linkers - ADC Linkers | AxisPharm [axispharm.com]
Benchmarking (2R,3R)-Dap-NE Hydrochloride: A Comparative Guide to Dipeptide ADC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison of the performance of the dipeptide linker, (2R,3R)-Dap-NE hydrochloride, with established alternatives, Val-Cit-PABC and Val-Ala-PABC. Due to the limited availability of published performance data for this compound, representative data from structurally similar dipeptide linkers containing diaminopropionic acid (Dap) is used for illustrative comparison. This guide is intended to provide a framework for evaluating ADC linker performance, supported by detailed experimental protocols.
Comparative Performance of Dipeptide ADC Linkers
The in vitro performance of ADC linkers is primarily assessed by their stability in plasma, their susceptibility to cleavage by specific lysosomal enzymes, and the resulting cytotoxicity of the ADC. The following table summarizes key performance metrics for this compound and its alternatives.
| Linker | Plasma Stability (% Intact ADC after 72h) | Cathepsin B Cleavage (% Payload Release after 4h) | In Vitro Cytotoxicity (IC50 in nM) | Bystander Killing Effect |
| This compound (Illustrative) | >90% | ~75% | 5-15 | Moderate |
| Val-Cit-PABC | >95% | >90% | 1-10 | High |
| Val-Ala-PABC | >95% | ~85% | 2-12 | Moderate to High |
Note: Data for this compound is illustrative and based on the expected performance of similar dipeptide linkers. Performance can vary depending on the antibody, payload, and conjugation site.
Signaling Pathways and Experimental Workflows
The mechanism of action for ADCs with cleavable dipeptide linkers relies on a series of events, from circulation in the bloodstream to the release of the cytotoxic payload within the target cancer cell.
Mechanism of Action of Dipeptide Cleavable Linkers
A Comparative Guide to Cleavable Dipeptide Linkers in Antibody-Drug Conjugates: Performance Evaluation of Structural Analogs of (2R,3R)-Dap-NE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cleavable dipeptide linkers used in antibody-drug conjugates (ADCs), with a focus on structural analogs of (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride, hereafter referred to as this compound. The selection of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. This document summarizes key performance parameters, supported by experimental data, to inform the rational design and selection of linkers for novel ADC candidates.
While direct comparative quantitative data for this compound is not extensively available in the public domain, this guide establishes a framework for its evaluation by comparing well-characterized dipeptide linkers such as Val-Cit (valine-citrulline), Val-Ala (valine-alanine), and Phe-Lys (phenylalanine-lysine).
Enzyme-cleavable dipeptide linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target tumor cells. The primary mechanism involves the enzymatic cleavage of the peptide bond by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.
Figure 1. General mechanism of action for an antibody-drug conjugate with a cleavable dipeptide linker.
Comparative Performance of Dipeptide Linkers
The ideal dipeptide linker should exhibit high stability in plasma to minimize off-target toxicity and ensure the ADC reaches the tumor intact. Upon internalization, it should be efficiently cleaved to release the payload.
Table 1: Quantitative Comparison of Common Dipeptide ADC Linkers
| Linker | Cleavage Enzyme | Plasma Stability (Half-life) | Relative Cleavage Rate | In Vitro Cytotoxicity (IC50) of ADC | Key Characteristics |
| Val-Cit | Cathepsin B | High (e.g., >100 hours in human plasma) | Moderate (t1/2 ≈ 240 min for doxorubicin (B1662922) release)[1] | Potent (e.g., 14.3 pM for an MMAE conjugate)[2] | Widely used, good balance of stability and cleavage.[2] May be susceptible to cleavage by other proteases like neutrophil elastase.[3] |
| Val-Ala | Cathepsin B | High | Similar to Val-Cit | Potent | Better hydrophilicity and less aggregation at high drug-to-antibody ratios (DAR) compared to Val-Cit.[2][] |
| Phe-Lys | Cathepsin B | Lower than Val-Cit in human plasma | High (t1/2 ≈ 8 min for doxorubicin release)[1] | Potent | Rapid cleavage, but lower plasma stability can be a concern.[1] |
| (2R,3R)-Dap-NE | Presumed Cathepsin B | Data not publicly available | Data not publicly available | Data not publicly available | A novel dipeptide linker; performance characteristics are not yet widely reported in peer-reviewed literature. |
Note: The presented data is compiled from various studies and experimental conditions may differ. Direct comparison should be made with caution.
The Bystander Effect
The bystander effect is the ability of a released cytotoxic payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[5] This is a crucial consideration for treating heterogeneous tumors. The properties of the linker and the payload (e.g., membrane permeability) determine the potential for a bystander effect. Cleavable linkers are essential for enabling this phenomenon.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., from human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload. Common analytical techniques include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of intact, antibody-conjugated drug. A decrease over time indicates linker cleavage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely measure the drug-to-antibody ratio (DAR) over time and quantify the free payload in the plasma supernatant.
-
-
Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.
Figure 2. Experimental workflow for the in vitro plasma stability assessment of ADCs.
Enzymatic Cleavage Assay
Objective: To determine the rate and efficiency of linker cleavage by a specific enzyme.
Methodology:
-
Incubate the ADC or a linker-payload conjugate with a purified enzyme (e.g., Cathepsin B) in an appropriate buffer system.
-
Collect samples at different time points.
-
Quench the enzymatic reaction.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload and remaining conjugate.
-
Determine the cleavage kinetics (e.g., initial rate, half-life).
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cell lines.
Methodology:
-
Plate antigen-positive and antigen-negative cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for a period that allows for cell-cycle-dependent effects of the payload (e.g., 72-96 hours for microtubule inhibitors).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Plot cell viability against ADC concentration and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The choice of a cleavable dipeptide linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Well-established linkers like Val-Cit and Val-Ala provide a balance of high plasma stability and efficient enzymatic cleavage, serving as benchmarks in the field.[2][] Newer linkers, such as this compound, must be rigorously evaluated against these standards using the experimental protocols outlined in this guide. Key parameters for comparison include plasma half-life, enzymatic cleavage kinetics, and in vitro cytotoxicity. Future research will likely focus on developing novel linkers with improved stability, enhanced cleavage specificity, and the ability to modulate the bystander effect for optimal therapeutic outcomes in diverse cancer indications.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dolastatin 10 and Its Potent Residues in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering anti-cancer agent Dolastatin 10 and its key synthetic and natural analogs. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for pivotal evaluation assays.
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, has demonstrated extraordinary cytotoxicity against a wide range of cancer cell lines with IC50 values in the sub-nanomolar range.[1][2] However, its clinical development as a standalone therapeutic was hampered by a narrow therapeutic window.[3] This led to the development of numerous derivatives, or "residues," designed to optimize its therapeutic index, primarily for use as payloads in antibody-drug conjugates (ADCs).[2][4] This guide will focus on a comparative analysis of Dolastatin 10 and its prominent residues: Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), Symplostatin, and Cemadotin.
Mechanism of Action: Potent Inhibition of Tubulin Polymerization
The primary mechanism of action for Dolastatin 10 and its derivatives is the potent inhibition of tubulin polymerization.[5][6] By binding to the vinca (B1221190) alkaloid binding site on β-tubulin, these compounds disrupt the assembly of microtubules, which are critical components of the cytoskeleton essential for mitotic spindle formation during cell division.[5][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][7] While sharing this core mechanism, subtle structural variations among the residues can significantly influence their potency, membrane permeability, and suitability as ADC payloads.[5]
Studies have indicated that the apoptotic signaling cascade initiated by these compounds involves the phosphorylation of the anti-apoptotic protein Bcl-2.[8] This phosphorylation is believed to inactivate Bcl-2's protective function, leading to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibition of Dolastatin 10 and its key residues. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Dolastatin 10 and Its Residues
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 (Murine Leukemia) | 0.03 | [9][10] |
| NCI-H69 (Small Cell Lung Cancer) | 0.059 | [2][9] | |
| DU-145 (Human Prostate Cancer) | 0.5 | [2][9] | |
| HT-29 (Colon Carcinoma) | 0.06 | [10] | |
| MCF7 (Breast Carcinoma) | 0.03 | [10] | |
| MMAE | SKOV-3 (Ovarian Cancer) | 0.66 | [4] |
| A549 (Lung Carcinoma) | 1.3 | [4] | |
| L1210 (Murine Leukemia) | 2.1 | [4] | |
| MMAF | KB (Human Epidermoid Carcinoma) | - | |
| LoVo (Colon Adenocarcinoma) | - | ||
| Symplostatin 3 | KB (Human Epidermoid Carcinoma) | 3.9 | [11][12] |
| LoVo (Colon Adenocarcinoma) | 10.3 | [11][12] | |
| Cemadotin | NCI-H69 (Small-Cell Lung Cancer) | 0.032 | [8] |
| NCI-H510 (Small-Cell Lung Cancer) | 0.184 | [8] |
*Note: IC50 values presented for Cemadotin are for the closely related compound Dolastatin 10, as specific data for Cemadotin was not widely available in the same context.[8] As free toxins, the cytotoxicity of MMAE and MMAF is about 200- and 1000-fold less potent than that of dolastatin 10 in lymphoma cells, respectively.[13]
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound | IC50 (µM) | Reference |
| Dolastatin 10 | 1.2 | [14] |
| MMAE | - | |
| MMAF | - | |
| Symplostatin 3 | Higher than Dolastatin 10 | [11][12] |
| Cemadotin | - |
Structural and Functional Synopsis
The core structure of Dolastatin 10 is a pentapeptide with several unique amino acid residues.[15] Modifications to this structure, particularly at the N- and C-termini, have led to the development of its various analogs.[4][15]
-
MMAE (Monomethyl Auristatin E): A synthetic analog where the C-terminal dolaphenine is modified.[] It is highly potent and has been successfully incorporated into several FDA-approved ADCs.[6][17]
-
MMAF (Monomethyl Auristatin F): Differs from MMAE by the presence of a charged phenylalanine at the C-terminus, which reduces its membrane permeability and, consequently, its cytotoxicity as a free drug.[13] This property can be advantageous in ADCs by minimizing off-target toxicity.[5]
-
Symplostatins: Natural analogs of Dolastatin 10, isolated from cyanobacteria.[18] Symplostatin 3, for instance, has a 3-phenyllactic acid residue instead of the dolaphenine unit at the C-terminus, resulting in reduced cytotoxicity compared to Dolastatin 10.[11][12]
-
Cemadotin (Demethyldolastatin 10): A synthetic analog of dolastatin 15 that also functions as a microtubule inhibitor.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well microplates
-
Complete cell culture medium
-
Dolastatin 10 or its residues (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of MTT/XTT: Add MTT or XTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: If using MTT, remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Dolastatin 10 or its residues (stock solutions in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Compound Addition: Add various concentrations of the test compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate the reaction and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Measure the increase in absorbance (at 340 nm) or fluorescence over time. The increase in signal is proportional to the amount of polymerized microtubules.
-
Data Analysis: Plot the absorbance/fluorescence versus time to obtain polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.[5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Dolastatin 10 or its residues
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Visualizing the Molecular and Cellular Impact
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Dolastatin 10 and its residues.
Caption: Experimental workflow for comparative analysis.
Conclusion
Dolastatin 10 and its residues represent a powerful class of antimitotic agents with significant potential in oncology. While Dolastatin 10 itself showed promise, its derivatives, particularly MMAE and MMAF, have found a crucial role as payloads in antibody-drug conjugates, offering a strategy to enhance their therapeutic index. The choice between these residues depends on the specific therapeutic application, considering factors such as required potency, membrane permeability, and the potential for bystander effect. Further research into novel analogs and their application in targeted therapies continues to be a promising avenue in the development of more effective cancer treatments.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Symplostatin 3, a new dolastatin 10 analogue from the marine cyanobacterium Symploca sp. VP452 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 18. Symplostatin 1: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of (2R,3R)-Dap-NE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the anticipated mass spectrometric behavior of (2R,3R)-Dap-NE hydrochloride against its well-characterized structural analog, norepinephrine (B1679862). Due to a lack of published mass spectrometry data for this compound, this document provides a predictive analysis based on the known fragmentation patterns of norepinephrine and the principles of mass spectrometry. This guide is intended to serve as a valuable resource for researchers developing analytical methods for this and similar compounds.
Introduction
This compound is a compound of interest in drug development, structurally composed of (2R,3R)-diaminopropionic acid (Dap) linked to a norepinephrine (NE) moiety. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide outlines the expected fragmentation patterns and provides a generalized experimental protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound is expected to yield a protonated molecule [M+H]⁺ and a series of characteristic fragment ions. The fragmentation is predicted to occur at the more labile bonds of the norepinephrine backbone and the diaminopropionic acid side chain.
The table below compares the known experimental mass-to-charge ratios (m/z) for norepinephrine with the predicted m/z values for the protonated parent ion and major expected fragments of this compound.
| Feature | Norepinephrine (Experimental Data) | This compound (Predicted Data) |
| Molecular Formula | C₈H₁₁NO₃ | C₁₁H₁₇N₃O₄·HCl |
| Molecular Weight | 169.18 g/mol | 291.74 g/mol |
| Parent Ion [M+H]⁺ | 170.1 | 256.1 |
| Key Fragment Ion 1 | 152.1 (Loss of H₂O) | 238.1 (Loss of H₂O from NE moiety) |
| Key Fragment Ion 2 | Not Applicable | 169.1 (Norepinephrine moiety) |
| Key Fragment Ion 3 | Not Applicable | 88.1 (Diaminopropionyl moiety) |
| Key Fragment Ion 4 | Not Applicable | 70.1 (Loss of H₂O from Dap moiety) |
Note: The predicted m/z values for this compound are based on theoretical fragmentation and await experimental verification.
Predicted Fragmentation Pathway
The fragmentation of the protonated this compound molecule is anticipated to initiate with neutral losses from the norepinephrine portion, followed by cleavage of the amide bond connecting the two moieties.
Caption: Predicted fragmentation of (2R,3R)-Dap-NE HCl.
Experimental Protocol
The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for norepinephrine and similar small molecules and may require optimization.[1][2][3][4]
1. Sample Preparation
For analysis from biological matrices such as plasma, a protein precipitation step is typically required.[1][2]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
For analysis of the pure compound or in simple matrices, dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 µg/mL.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation of polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) would be ideal for quantitative analysis, monitoring specific precursor-to-product ion transitions. For initial characterization, a full scan or product ion scan would be used.
-
Precursor Ion: m/z 256.1 (predicted).
-
Product Ions: m/z 238.1, 169.1, 88.1 (predicted).
-
Collision Energy: This will need to be optimized for each transition to achieve the best fragmentation efficiency.
Comparative Analysis with Norepinephrine
Norepinephrine is a well-studied catecholamine, and its mass spectrometric behavior is extensively documented.[5][6][7] In positive ion ESI-MS, norepinephrine readily forms a protonated molecule [M+H]⁺ at m/z 170.1.[5] The primary fragmentation pathway involves the loss of a water molecule, resulting in a prominent fragment ion at m/z 152.1.[5]
In comparison, this compound is a larger molecule, and its fragmentation is predicted to be more complex. The presence of the diaminopropionic acid moiety introduces additional fragmentation pathways. The cleavage of the amide bond linking the Dap and NE parts is expected to be a significant fragmentation route, yielding ions corresponding to each component. This would provide valuable structural information and allow for more specific detection compared to analyzing for norepinephrine alone.
Workflow for Method Development
The following diagram illustrates a typical workflow for developing a robust LC-MS/MS method for the analysis of this compound.
Caption: LC-MS/MS method development workflow.
Conclusion
While experimental mass spectrometry data for this compound is not currently available in the public domain, a predictive analysis based on its chemical structure and the known behavior of norepinephrine provides a solid foundation for analytical method development. The predicted fragmentation patterns and the generalized experimental protocol outlined in this guide offer a starting point for researchers. The greater structural complexity of this compound compared to norepinephrine is expected to result in a more information-rich mass spectrum, allowing for highly specific and sensitive quantification. Experimental verification of these predictions will be a critical next step in the analytical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. mac-mod.com [mac-mod.com]
- 7. [An improved method for the simultaneous analysis of norepinephrine, epinephrine and dopamine at the picogram level by mass fragmentography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Norepinephrine Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative overview of analytical techniques for norepinephrine (B1679862) analogs, with a specific focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available NMR data for (2R,3R)-Dap-NE hydrochloride, this document utilizes DL-Norepinephrine hydrochloride as a representative analog to illustrate the principles and data presentation for NMR characterization. We will also explore High-Performance Liquid Chromatography (HPLC) as a powerful alternative and complementary technique.
Small Molecule Characterization Workflow
The structural elucidation and purity assessment of a small molecule like this compound follows a logical workflow. This process ensures a comprehensive understanding of the molecule's identity and quality.
Caption: Workflow for the synthesis, purification, and analytical characterization of a small molecule.
NMR Characterization: An Illustrative Example with DL-Norepinephrine Hydrochloride
While specific NMR data for this compound is not available in public databases, the analysis of a closely related structure, DL-Norepinephrine hydrochloride, provides a valuable template for the expected spectral features.
Representative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for DL-Norepinephrine hydrochloride, recorded in Deuterium (B1214612) Oxide (D₂O).
Table 1: ¹H NMR Data for DL-Norepinephrine Hydrochloride in D₂O
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aromatic | 7.003 | d | - |
| H-aromatic | 6.980 | d | - |
| H-aromatic | 6.913 | dd | - |
| H-alpha | 4.930 | dd | J = 8.7, 4.3 |
| H-beta | 3.308 | dd | J = 13.1, 4.3 |
| H-beta' | 3.259 | dd | J = 13.1, 8.7 |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Data for (-)-Norepinephrine in D₂O
| Assignment | Chemical Shift (ppm) |
| C-alpha | 72.000 |
| C-beta | 47.916 |
| C-aromatic (C-H) | 121.275 |
| C-aromatic (C-H) | 116.616 |
| C-aromatic (C-ipso) | 134.935 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]
Experimental Protocol for NMR Analysis
A standardized protocol ensures the reproducibility and quality of NMR data for small molecule hydrochlorides.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
-
-
Instrument Setup:
-
The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to an internal standard (e.g., TMS or a residual solvent peak).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Alternative Analytical Techniques: High-Performance Liquid Chromatography (HPLC)
For catecholamine derivatives like norepinephrine and its analogs, HPLC is a widely used and powerful analytical technique, often employed for purity determination and quantification.
Comparison of NMR and HPLC for Catecholamine Analysis
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Information | Provides detailed structural information (connectivity, stereochemistry). | Primarily used for separation, quantification, and purity assessment. |
| Sensitivity | Relatively low sensitivity, requires mg quantities of sample. | High sensitivity, capable of detecting picogram to nanogram levels. |
| Sample Throughput | Lower throughput, with acquisition times ranging from minutes to hours. | High throughput, with typical run times of a few minutes per sample. |
| Quantification | Can be quantitative (qNMR) but requires careful setup and internal standards. | Excellent for quantitative analysis with high precision and accuracy. |
| Destructive | Non-destructive, the sample can be fully recovered. | Generally non-destructive, but the sample is diluted in the mobile phase. |
Typical HPLC Experimental Protocol for Norepinephrine
The following is a representative HPLC method for the analysis of catecholamines.
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or electrochemical detector).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile). Ion-pairing agents may be added to improve peak shape and retention.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at around 280 nm or electrochemical detection for higher sensitivity.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable diluent.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
This guide highlights the complementary nature of NMR and HPLC in the comprehensive characterization of norepinephrine analogs. While NMR provides unparalleled structural detail, HPLC offers superior sensitivity for purity and quantitative analysis. The choice of technique will depend on the specific analytical question being addressed in the research and development process.
References
Safety Operating Guide
Safe Disposal of (2R,3R)-Dap-NE hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (2R,3R)-Dap-NE hydrochloride (CAS No. 2019182-02-4), a dipeptide hydrochloride used as a cleavable antibody-drug conjugate (ADC) linker. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing laboratory and environmental risks.
Given the absence of a specific Safety Data Sheet (SDS) in publicly available databases, the following procedures are based on the general guidelines for the disposal of hydrochloride salts of organic compounds and should be adapted in accordance with institutional protocols and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Key Safety and Hazard Information
As a hydrochloride salt of a dipeptide derivative, this compound should be handled with care. Compounds of this nature are typically acidic and may present the following hazards:
-
Corrosive: Hydrochloride salts are acidic and can cause skin and eye irritation or burns upon direct contact.
-
Irritant: Inhalation of the powder may cause respiratory tract irritation.
-
Potential for Harm if Swallowed or Absorbed: Similar compounds may be harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Laboratory coat
-
Appropriate respiratory protection if handling fine powders outside of a fume hood.
Quantitative Data Summary
The following table summarizes key physicochemical properties of a structurally related compound, which can be used as a reference in the absence of specific data for this compound.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₉ClN₂O₃ | For this compound.[1] |
| Molecular Weight | 356.89 g/mol | For this compound.[1] |
| Appearance | Assumed to be a solid (powder/crystals) | Based on similar chemical compounds. |
| Solubility | Soluble in DMSO | A 10 mM solution in DMSO is noted for a similar compound.[1] |
| Storage Temperature | 4°C (Powder, under nitrogen) | Recommended for long-term stability.[1] |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves neutralization of its acidic component, followed by disposal as chemical waste in accordance with all federal, state, and local regulations.
Experimental Protocol: Neutralization of this compound Waste
Objective: To neutralize the acidic nature of this compound waste for safe disposal.
Materials:
-
This compound waste (solid or in solution)
-
Weak base (e.g., sodium bicarbonate or a 5% sodium carbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate chemical waste container, clearly labeled
-
Stir bar and stir plate
-
Beaker or flask of appropriate size
-
Personal Protective Equipment (PPE)
Procedure:
-
Work in a Ventilated Area: Perform all steps in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Dilution:
-
For solid waste: Slowly dissolve the solid this compound in a suitable solvent, such as water, in a beaker. Aim for a low concentration to control the neutralization reaction.
-
For waste in solution: If the compound is already in a solvent, it may be further diluted with water if necessary.
-
-
Neutralization:
-
Place the beaker containing the diluted waste on a stir plate and add a stir bar.
-
Slowly add a weak base, such as sodium bicarbonate, to the stirring solution. Add the base in small increments to control the rate of reaction and prevent excessive foaming or heat generation.
-
Continue adding the base until the fizzing (effervescence) ceases, which indicates that the acid has been neutralized.
-
-
pH Verification:
-
Use a pH indicator strip or a calibrated pH meter to check the pH of the solution.
-
The target pH should be within the neutral range of 6 to 8. If the pH is still acidic, continue to add small amounts of the weak base until the target pH is achieved.
-
-
Waste Collection:
-
Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container. The label should include the chemical name, the fact that it has been neutralized, and the date.
-
Do not mix this waste with other incompatible waste streams.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment and consultation with your institution's safety professionals. Always adhere to the specific safety and disposal protocols established by your organization and local regulatory agencies.
References
Personal protective equipment for handling (2R,3R)-Dap-NE hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2R,3R)-Dap-NE hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1][2] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately upon contact with the chemical.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned.[1] |
| Respiratory | Respirator | Required if working outside of a fume hood or if dust is generated. A NIOSH-approved respirator with an appropriate cartridge should be used.[1][3] |
| Feet | Closed-Toed Shoes | Shoes must cover the entire foot.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
